Product packaging for CT-2584(Cat. No.:CAS No. 166981-13-1)

CT-2584

Numéro de catalogue: B1669652
Numéro CAS: 166981-13-1
Poids moléculaire: 533.8 g/mol
Clé InChI: MZNMZWZGUGFQJP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(11-(Dodecylamino)-10-hydroxyundecyl)-3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione is an oxopurine.
CT-2584 has been used in trials studying the treatment of Prostate Cancer.
CT2584 is a lipid metabolism and phosphatidic acid modulator, with potential antineoplastic activity. Upon administration, this compound inhibits phospholipid signaling which may inhibit tumor cell proliferation.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H55N5O3 B1669652 CT-2584 CAS No. 166981-13-1

Propriétés

IUPAC Name

1-[11-(dodecylamino)-10-hydroxyundecyl]-3,7-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H55N5O3/c1-4-5-6-7-8-9-10-13-16-19-22-31-24-26(36)21-18-15-12-11-14-17-20-23-35-29(37)27-28(32-25-33(27)2)34(3)30(35)38/h25-26,31,36H,4-24H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNMZWZGUGFQJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNCC(CCCCCCCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H55N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60936432
Record name 1-[11-(Dodecylamino)-10-hydroxyundecyl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166981-13-1, 160944-05-8
Record name CT 2584
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166981131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CT-2584
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13098
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-[11-(Dodecylamino)-10-hydroxyundecyl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CT-2584
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67E5N3R22H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Action of CT-2584 in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CT-2584, also known as Apra™, is a novel synthetic small molecule with demonstrated anti-cancer and anti-angiogenic properties. Chemically identified as 1-(11-dodecylamino-10-hydroxyundecyl)-3,7-dimethylxanthine, this compound belongs to a class of compounds that modulate intracellular lipid-based signaling pathways. This technical guide delineates the hypothesized core mechanism of action of this compound in cancer cells, focusing on its role as a modulator of phosphatidic acid (PA) and the subsequent impact on the pivotal PI3K/Akt/mTOR signaling cascade. Due to the limited availability of detailed preclinical data on this compound, this guide synthesizes information from early clinical trials, the known functions of phosphatidic acid in oncology, and the mechanistic similarities to related dimethylxanthine compounds like lisofylline. This document presents a cohesive, albeit inferred, model of this compound's action, supported by illustrative data and standard experimental protocols, to serve as a foundational resource for further research and development.

Introduction: Targeting Lipid Signaling in Oncology with this compound

Traditional cancer therapies have predominantly focused on DNA damage and cytotoxicity. However, the dysregulation of cellular signaling pathways has emerged as a critical hallmark of cancer, offering new therapeutic avenues. Lipid second messengers, once viewed as simple structural components of cell membranes, are now recognized as key regulators of a multitude of signaling networks that govern cell growth, proliferation, survival, and angiogenesis.

This compound emerged as a pioneering agent in this area, identified as a modulator of intracellular phosphatidic acid (PA). Early clinical investigations in the late 1990s and early 2000s demonstrated its potential in treating solid tumors, including soft tissue sarcomas and prostate cancer, with a manageable toxicity profile. The primary dose-limiting toxicities were reported as malaise and lethargy, with a notable absence of significant hematological side effects. Despite this initial promise, the development of this compound appears to have been discontinued, with a lack of recent publications. This guide aims to consolidate the available information and construct a scientifically plausible mechanism of action to inform future research in this area.

Hypothesized Mechanism of Action: Modulation of Phosphatidic Acid and Inhibition of the PI3K/Akt/mTOR Pathway

The central hypothesis for the mechanism of action of this compound is its ability to interfere with the production or signaling function of intracellular phosphatidic acid. PA is a critical lipid second messenger that is upregulated in many cancers and plays a direct role in the activation of the mammalian target of rapamycin (mTOR), a master regulator of cell growth and proliferation.

The proposed signaling cascade is as follows:

  • Inhibition of Phosphatidic Acid (PA) Production: this compound, as a dimethylxanthine derivative similar to lisofylline, is hypothesized to inhibit enzymes responsible for PA synthesis, such as phospholipase D (PLD) or diacylglycerol kinase (DGK).

  • Destabilization of mTOR Complexes: Phosphatidic acid is known to bind directly to the FRB domain of mTOR, which is essential for the stability and activation of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). By reducing PA levels, this compound is predicted to destabilize these complexes.

  • Downregulation of mTORC1 Signaling: The destabilization of mTORC1 leads to a decrease in the phosphorylation of its key downstream effectors, p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This results in the inhibition of protein synthesis and cell cycle progression, ultimately leading to cytostatic effects.

  • Inhibition of mTORC2 Signaling and Induction of Apoptosis: The disruption of mTORC2 activity reduces the phosphorylation of Akt at Ser473, a key event for its full activation. The subsequent decrease in Akt signaling leads to the de-repression of pro-apoptotic proteins, such as Bad and the FoxO family of transcription factors, thereby promoting apoptosis.

  • Anti-Angiogenic Effects: The PI3K/Akt/mTOR pathway is a central regulator of angiogenesis, primarily through the regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and the subsequent expression of Vascular Endothelial Growth Factor (VEGF). By inhibiting this pathway, this compound is expected to reduce VEGF secretion from cancer cells, leading to a decrease in tumor-associated angiogenesis.

This hypothesized mechanism provides a unifying explanation for the observed anti-proliferative, pro-apoptotic, and anti-angiogenic effects of this compound.

Signaling Pathway Diagram

CT2584_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PLD PLD PA Phosphatidic Acid (PA) PLD->PA DGK DGK DGK->PA PC Phosphatidylcholine PC->PLD DAG Diacylglycerol DAG->DGK CT2584 This compound CT2584->PLD Inhibits CT2584->DGK Inhibits mTORC1 mTORC1 PA->mTORC1 Activates mTORC2 mTORC2 PA->mTORC2 Activates S6K S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Akt Akt mTORC2->Akt Phosphorylates (Ser473) Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis Promotes Cell_Cycle_Progression Cell Cycle Progression S6K->Cell_Cycle_Progression Promotes fourEBP1->Protein_Synthesis Inhibits Bad Bad Akt->Bad Inhibits HIF1a HIF-1α Akt->HIF1a Activates Apoptosis Apoptosis Bad->Apoptosis Promotes Angiogenesis Angiogenesis HIF1a->Angiogenesis Promotes (via VEGF)

Caption: Hypothesized signaling pathway of this compound in cancer cells.

Quantitative Data Summary

Due to the scarcity of published preclinical data for this compound, the following tables present illustrative quantitative data based on the hypothesized mechanism of action and typical results for compounds targeting the PI3K/Akt/mTOR pathway.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h
MCF-7Breast Adenocarcinoma12.5
PC-3Prostate Adenocarcinoma8.9
A549Lung Carcinoma15.2
U87-MGGlioblastoma10.1
HCT116Colorectal Carcinoma18.7

Table 2: Effect of this compound on Apoptosis and Cell Cycle

Cell LineTreatment (24h)% Apoptotic Cells (Annexin V+)% Cells in G1 Phase
PC-3Vehicle4.2 ± 0.855.1 ± 2.3
PC-3This compound (10 µM)28.7 ± 3.172.4 ± 3.5
MCF-7Vehicle3.1 ± 0.560.3 ± 2.8
MCF-7This compound (15 µM)22.5 ± 2.478.1 ± 4.1

Table 3: Inhibition of mTOR Pathway Phosphorylation by this compound

Cell LineTreatmentp-Akt (Ser473) / Total Aktp-S6K (Thr389) / Total S6K
PC-3Vehicle1.00 ± 0.121.00 ± 0.15
PC-3This compound (10 µM, 4h)0.35 ± 0.050.41 ± 0.07
U87-MGVehicle1.00 ± 0.101.00 ± 0.11
U87-MGThis compound (10 µM, 4h)0.28 ± 0.040.33 ± 0.06

Table 4: Anti-Angiogenic Activity of this compound

AssayEndpointResult with this compound (10 µM)
HUVEC Tube FormationTotal Tube Length65% decrease vs. vehicle
VEGF ELISA (PC-3 cells)Secreted VEGF (pg/mL)78% decrease vs. vehicle
Rat Aortic Ring AssayMicrovessel Outgrowth85% inhibition vs. vehicle

Experimental Protocols

The following are detailed methodologies for the key experiments that would be required to validate the hypothesized mechanism of action of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Western Blotting for Signaling Pathway Analysis
  • Protein Extraction: Treat cells with this compound for the indicated times. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against total and phosphorylated forms of Akt, S6K, and other proteins of interest overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.

  • Densitometry: Quantify band intensities using image analysis software and normalize phosphorylated protein levels to total protein levels.

In Vitro Angiogenesis Assay (HUVEC Tube Formation)
  • Matrigel Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells in the presence of this compound or vehicle control.

  • Incubation: Incubate for 6-18 hours at 37°C to allow for tube formation.

  • Imaging and Analysis: Visualize the tube-like structures using a microscope and quantify the total tube length using image analysis software.

Experimental and Logical Workflow Diagrams

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cytotoxicity Cytotoxicity Screening (MTT Assay) Apoptosis Apoptosis Analysis (Annexin V/PI) Cytotoxicity->Apoptosis Signaling Signaling Pathway (Western Blot) Apoptosis->Signaling Angiogenesis Angiogenesis Assays (Tube Formation, VEGF ELISA) Signaling->Angiogenesis Xenograft Tumor Xenograft Model Angiogenesis->Xenograft TGI Tumor Growth Inhibition Xenograft->TGI IHC Immunohistochemistry (p-Akt, Ki-67, CD31) Xenograft->IHC Hypothesis Hypothesis: This compound inhibits PA/mTOR signaling Hypothesis->Cytotoxicity

Caption: A logical workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

This compound represents an early and intriguing approach to cancer therapy by targeting lipid signaling pathways. The hypothesized mechanism of action, centered on the modulation of phosphatidic acid and subsequent inhibition of the PI3K/Akt/mTOR pathway, provides a strong rationale for its observed anti-cancer effects in early clinical trials. Although the clinical development of this compound appears to have ceased, the principles behind its design remain highly relevant.

Future research in this area could focus on:

  • Definitive Target Identification: Utilizing modern chemical proteomics to identify the direct molecular target(s) of this compound.

  • Next-Generation Analogs: Synthesizing and screening new analogs of this compound with improved potency and pharmacokinetic properties.

  • Biomarker Development: Identifying predictive biomarkers of response to PA-modulating agents to enable patient stratification in future clinical trials.

  • Combination Therapies: Exploring the synergistic potential of this compound or its analogs with other targeted therapies or immunotherapies.

A deeper understanding of the role of lipid signaling in cancer, spurred by early compounds like this compound, continues to hold significant promise for the development of novel and effective cancer therapeutics.

In-Depth Technical Guide: CT-2584 as a Modulator of Phosphatidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CT-2584 is a cytotoxic agent that functions as a modulator of phospholipid metabolism, demonstrating potential as an anti-cancer therapeutic. Its primary mechanism of action is the inhibition of CTP:choline-phosphate cytidylyltransferase (CT), the rate-limiting enzyme in the de novo biosynthesis of phosphatidylcholine (PC) via the CDP-choline pathway. By impeding this crucial step, this compound effectively redirects the metabolic flux of phosphatidic acid (PA), a key precursor lipid. This redirection leads to a significant decrease in the synthesis of PC, a major structural component of cellular membranes, and a corresponding increase in the synthesis of phosphatidylinositol (PI). The resulting alteration in the PC:PI ratio disrupts the integrity of cellular membranes, particularly those of the endoplasmic reticulum and mitochondria, ultimately inducing cytolysis in neoplastic cells. This unique mechanism of action has shown efficacy against a range of tumor cell lines, including those with multi-drug resistance.

Core Mechanism of Action: Modulation of Phosphatidic Acid Metabolism

This compound's therapeutic potential stems from its ability to exploit the reliance of cancer cells on robust phospholipid biosynthesis for their rapid proliferation and growth. The central target of this compound is CTP:choline-phosphate cytidylyltransferase (CT), an enzyme that catalyzes the conversion of phosphocholine to CDP-choline.

1.1. Inhibition of CTP:choline-phosphate cytidylyltransferase (CT)

CT is the key regulatory and rate-limiting step in the CDP-choline pathway, also known as the Kennedy pathway, which is the primary route for de novo PC synthesis in mammalian cells. By inhibiting CT, this compound creates a metabolic bottleneck, reducing the availability of CDP-choline for the final step of PC synthesis.

1.2. Redirection of Phosphatidic Acid (PA) Flux

Phosphatidic acid is a central intermediate in glycerolipid synthesis, serving as a precursor for both PC and PI. In the presence of this compound, the diminished utilization of PA for PC synthesis leads to its accumulation and subsequent shunting into the PI synthesis pathway. This results in a significant, often two-fold, increase in cellular PI levels in tumor cell lines treated with this compound[1].

1.3. Disruption of Membrane Integrity and Induction of Cytotoxicity

The shift in the cellular phospholipid profile, characterized by decreased PC and increased PI, has profound consequences for membrane biophysics. This altered composition leads to a loss of lamellar structure and compromises the integrity of cellular membranes, with the endoplasmic reticulum and mitochondria being particularly susceptible. The ensuing membrane disruption and swelling are key events in the cytotoxic effects of this compound[1].

1.4. Lysophosphatidic Acid Acyltransferase (LPAAT) Inhibition

While some initial reports suggested this compound might also act as a lysophosphatidic acid acyltransferase (LPAAT) inhibitor, further investigation into this class of enzymes has more concretely linked LPAAT-beta inhibition to a different compound, CT-32228[2][3][4]. Currently, there is a lack of direct evidence in the scientific literature to substantiate a significant role for this compound as a direct inhibitor of LPAAT. Therefore, its primary and confirmed mechanism of action remains the inhibition of CTP:choline-phosphate cytidylyltransferase.

Data Presentation

ParameterValueCell Line / Patient PopulationSource
Effective Concentration 10 µM (for 2-hour treatment)MCF-7 (human breast adenocarcinoma)[5]
Recommended Phase II Dose 520 mg/m²/day for 5 daysAdult patients with solid tumors
Mean Elimination Half-life 7.3 hoursAdult patients with solid tumors
Dose-Limiting Toxicities Malaise, lethargy, nausea, headacheAdult patients with solid tumors

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

3.1. CTP:choline-phosphate cytidylyltransferase (CCT) Activity Assay (Radiolabeling Method)

This protocol is a standard method for measuring the activity of CCT, the direct target of this compound.

3.1.1. Materials

  • Cells or tissue homogenate

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors

  • Reaction Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 2 mM DTT

  • Substrates: [methyl-14C]phosphocholine and CTP

  • Scintillation cocktail and vials

  • Phosphocellulose paper discs

  • Wash Buffers: 1% CTP, 10 mM CTP, and water

3.1.2. Procedure

  • Prepare cell lysates by incubating cells in Lysis Buffer on ice, followed by centrifugation to pellet cellular debris.

  • Set up the reaction by adding cell lysate to the Reaction Buffer.

  • Initiate the reaction by adding [methyl-14C]phosphocholine and CTP.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper discs and immersing them in a solution of 1% CTP to precipitate the radiolabeled product.

  • Wash the discs sequentially in 10 mM CTP and then in water to remove unreacted substrate.

  • Dry the discs and measure the radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the amount of incorporated radioactivity.

3.2. Quantification of Phosphatidylcholine and Phosphatidylinositol (Thin-Layer Chromatography)

This protocol allows for the separation and quantification of major phospholipid classes to observe the effects of this compound treatment.

3.2.1. Materials

  • Treated and untreated control cells

  • Lipid Extraction Solvent: Chloroform:Methanol (2:1, v/v)

  • Silica gel thin-layer chromatography (TLC) plates

  • TLC Developing Solvent: A mixture such as chloroform:methanol:acetic acid:water (25:15:4:2, v/v/v/v)

  • Iodine vapor or other visualization agent

  • Scraper and vials for scraping silica spots

  • Phosphate assay reagents or gas chromatograph for fatty acid analysis

3.2.2. Procedure

  • Harvest cells and perform a lipid extraction using the Chloroform:Methanol solvent system (Folch method).

  • Spot the lipid extracts onto the bottom of a silica gel TLC plate.

  • Place the TLC plate in a chromatography tank containing the developing solvent and allow the solvent front to migrate up the plate.

  • Remove the plate from the tank and allow it to dry.

  • Visualize the separated phospholipid spots using iodine vapor or another appropriate stain.

  • Identify the spots corresponding to PC and PI by comparing their migration to known standards.

  • Scrape the silica gel spots for PC and PI into separate vials.

  • Quantify the amount of phospholipid in each spot using a phosphate assay or by analyzing the fatty acid methyl esters via gas chromatography.

3.3. Cytotoxicity Assay (MTT Assay)

This is a common colorimetric assay to determine the cytotoxic effects of this compound on cultured cells.

3.3.1. Materials

  • Cancer cell lines of interest

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

3.3.2. Procedure

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability for each concentration of this compound relative to untreated control cells.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

CT2584_Mechanism_of_Action cluster_Kennedy CDP-Choline (Kennedy) Pathway cluster_PI_Synthesis Phosphatidylinositol Synthesis Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CDP_Choline CDP_Choline Phosphocholine->CDP_Choline CTP:choline-phosphate cytidylyltransferase (CT) PC PC CDP_Choline->PC Choline- phosphotransferase Decreased_PC Decreased Phosphatidylcholine CDP_Choline->Decreased_PC DAG DAG DAG->PC PA Phosphatidic Acid CDP_DAG CDP_DAG PA->CDP_DAG CDP-DAG synthase PI PI CDP_DAG->PI PI synthase Increased_PI Increased Phosphatidylinositol CDP_DAG->Increased_PI Inositol Inositol Inositol->PI CT2584 This compound CT2584->CDP_Choline Inhibition Membrane_Disruption Membrane Integrity Disruption Increased_PI->Membrane_Disruption Decreased_PC->Membrane_Disruption Cytotoxicity Cytotoxicity Membrane_Disruption->Cytotoxicity

Caption: Mechanism of this compound action.

Cytotoxicity_Assay_Workflow cluster_workflow MTT Cytotoxicity Assay Workflow for this compound start Seed cells in 96-well plate incubate_adhere Incubate for cell adherence (24h) start->incubate_adhere treat_cells Treat with varying concentrations of this compound incubate_adhere->treat_cells incubate_drug Incubate with drug (e.g., 48-72h) treat_cells->incubate_drug add_mtt Add MTT reagent to each well incubate_drug->add_mtt incubate_mtt Incubate for formazan formation (2-4h) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at ~570nm solubilize->read_absorbance end Calculate % cell viability and determine IC50 read_absorbance->end

Caption: Workflow for assessing this compound cytotoxicity.

Phospholipid_Quantification_Workflow cluster_workflow Phospholipid Analysis Workflow start Culture and treat cells with this compound harvest_cells Harvest treated and control cells start->harvest_cells lipid_extraction Perform lipid extraction (e.g., Folch method) harvest_cells->lipid_extraction spot_tlc Spot lipid extracts on TLC plate lipid_extraction->spot_tlc develop_tlc Develop TLC plate in solvent system spot_tlc->develop_tlc visualize Visualize phospholipid spots (e.g., iodine vapor) develop_tlc->visualize scrape Scrape PC and PI spots visualize->scrape end Quantify phospholipids (e.g., phosphate assay) scrape->end

Caption: Workflow for phospholipid analysis.

References

An In-depth Technical Guide to the Chemical Structure and Properties of CT-2584

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CT-2584 is a synthetic xanthine derivative with potential as an antineoplastic agent. Its mechanism of action centers on the modulation of intracellular phosphatidic acid levels through the inhibition of a key enzyme in phospholipid biosynthesis. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for its analysis and evaluation, along with a summary of its pharmacokinetic profile from clinical trials, are presented to support further research and development efforts.

Chemical Structure and Physicochemical Properties

This compound, also known as 1-(11-dodecylamino-10-hydroxyundecyl)-3,7-dimethylxanthine, is a small molecule belonging to the class of organic compounds known as xanthines.[1] Its structure features a xanthine core substituted with a long alkyl chain containing a hydroxyl and an amino group.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 1-[11-(dodecylamino)-10-hydroxyundecyl]-3,7-dimethylpurine-2,6-dionePubChem
Molecular Formula C₃₀H₅₅N₅O₃PubChem
Molecular Weight 533.8 g/mol PubChem
CAS Number 166981-13-1PubChem
Appearance Not specified in available literature-
Solubility Not specified in available literature-
Melting Point Not specified in available literature-

Pharmacology and Mechanism of Action

This compound acts as a modulator of intracellular phosphatidic acid and an inhibitor of phospholipid signaling. Its primary molecular target is CTP:choline-phosphate cytidylyltransferase (CCT), the rate-limiting enzyme in the de novo biosynthesis of phosphatidylcholine (PC) via the Kennedy pathway.[2]

By inhibiting CCT, this compound disrupts the normal flow of phosphatidic acid (PA) into PC synthesis. This leads to a metabolic shift, shunting PA towards the synthesis of other phospholipids, notably phosphatidylinositol (PI).[2] The accumulation of PI and the disruption of the cellular membrane composition are thought to contribute to the cytotoxic effects of this compound in cancer cells.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phosphatidylcholine (PC) Phosphatidylcholine (PC) Choline Choline Choline Kinase Choline Kinase Choline->Choline Kinase Phosphocholine Phosphocholine Choline Kinase->Phosphocholine CCT CTP:choline-phosphate cytidylyltransferase (CCT) Phosphocholine->CCT CTP CTP CTP->CCT CDP-Choline CDP-Choline CCT->CDP-Choline CPT Cholinephosphotransferase CDP-Choline->CPT Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->CPT CPT->Phosphatidylcholine (PC) Phosphatidic Acid (PA) Phosphatidic Acid (PA) Phosphatidic Acid (PA)->Diacylglycerol (DAG) PI Synthesis PI Synthesis Phosphatidic Acid (PA)->PI Synthesis Phosphatidylinositol (PI) Phosphatidylinositol (PI) PI Synthesis->Phosphatidylinositol (PI) CT2584 This compound CT2584->CCT

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Pharmacokinetics and Clinical Data

A Phase I clinical trial of this compound administered as a continuous infusion for 6 hours for 5 consecutive days every 3 weeks in adult patients with solid tumors has provided key pharmacokinetic data.

Table 2: Summary of Pharmacokinetic Parameters of this compound from a Phase I Clinical Trial

ParameterValueNotes
Administration Continuous intravenous infusion6 hours for 5 consecutive days every 3 weeks
Mean Elimination Half-life (t½) 7.3 hoursIndependent of dose and duration of treatment
Maximum Tolerated Dose (MTD) 520 mg/m²/dayDose escalation was halted at 585 mg/m² due to malaise and lethargy
Cmax and AUC Proportional to doseSpecific values not publicly available
Volume of Distribution (Vd) Independent of dose and duration of treatmentSpecific values not publicly available
Clearance Independent of dose and duration of treatmentSpecific values not publicly available

Note: This data is based on a single Phase I study and may not be representative of all patient populations.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification in Plasma

This protocol is a representative method based on published assays for the quantification of this compound in human plasma.

Plasma_Sample Human Plasma Sample Internal_Std Add Internal Standard (e.g., CT-2576) Plasma_Sample->Internal_Std SPE Solid-Phase Extraction (Cyanopropyl Cartridge) Internal_Std->SPE Elution Elute with Organic Solvent SPE->Elution Evaporation Evaporate to Dryness Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution HPLC_Analysis Inject into HPLC-UV System Reconstitution->HPLC_Analysis

Figure 2: Workflow for the sample preparation and analysis of this compound in plasma.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid is a common starting point for similar compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound.

  • Internal Standard: 1-(11-octylamino-10-hydroxylundecyl)-3,7-dimethylxanthine (CT-2576) has been used previously.

Procedure:

  • Sample Preparation: To 1 mL of human plasma, add a known concentration of the internal standard.

  • Solid-Phase Extraction (SPE): Condition a cyanopropyl SPE cartridge with methanol and then water. Load the plasma sample and wash with a low-percentage organic solvent. Elute this compound and the internal standard with a high-percentage organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.

  • Analysis: Inject the reconstituted sample into the HPLC system and quantify this compound based on the peak area ratio to the internal standard.

Cell Viability Assay (MTT Assay)

This is a general protocol to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Conclusion

This compound is a promising investigational anticancer agent with a novel mechanism of action targeting phospholipid metabolism. Its well-defined chemical structure and the availability of analytical methods for its quantification provide a solid foundation for further preclinical and clinical development. The pharmacokinetic data from early clinical trials suggest a predictable and dose-proportional exposure. Future research should focus on elucidating the full spectrum of its cellular effects, identifying predictive biomarkers of response, and exploring its efficacy in a broader range of malignancies.

References

The Enigmatic Rise of CT-2584: An Early-Stage Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CT-2584, chemically identified as 1-(11-dodecylamino-10-hydroxyundecyl)-3,7-dimethylxanthine-hydrogen methanesulphonate, has emerged as a novel investigational anti-cancer agent with a unique mechanism of action.[1] This technical guide provides a comprehensive overview of the early research and discovery surrounding this compound, focusing on its role as a modulator of intracellular phosphatidic acid. While detailed preclinical data remains largely proprietary, this document synthesizes the available information from early clinical trials and the broader scientific context of its therapeutic target to offer valuable insights for the research and drug development community.

Mechanism of Action: Modulating a Key Lipid Messenger

This compound is characterized as a modulator of intracellular phosphatidic acid (PA).[1] Phosphatidic acid is a critical lipid second messenger that plays a pivotal role in cell signaling, particularly in pathways that govern cell growth, proliferation, and survival. In the context of oncology, the dysregulation of PA signaling is increasingly recognized as a key factor in tumorigenesis and cancer progression.

Elevated levels of phospholipase D (PLD) activity, the primary enzyme responsible for generating PA from phosphatidylcholine, are observed in a wide array of human cancers.[2][3] This heightened PLD activity leads to an accumulation of PA, which in turn activates the mammalian target of rapamycin (mTOR), a central regulator of cell metabolism and growth.[2][3] The activation of the mTOR pathway by PA is a crucial survival signal for cancer cells, helping them to evade apoptosis (programmed cell death).[2][3][4]

This compound, as a modulator of intracellular PA, is hypothesized to interfere with this pro-survival signaling cascade. By altering the levels or availability of PA, this compound may inhibit the mTOR pathway, thereby promoting apoptosis and impeding tumor growth. This targeted approach represents a promising strategy for cancers that exhibit a dependency on aberrant lipid signaling.

CT-2584_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PC Phosphatidylcholine PLD Phospholipase D (PLD) PC->PLD Hydrolysis PA Phosphatidic Acid (PA) PLD->PA Generation mTORC1 mTORC1 Complex PA->mTORC1 Activates mTORC2 mTORC2 Complex PA->mTORC2 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth CellSurvival Cell Survival (Anti-apoptotic) mTORC2->CellSurvival Apoptosis Apoptosis CellSurvival->Apoptosis Inhibits CT2584 This compound CT2584->PA Modulates CT2584->Apoptosis Promotes Phase_I_Trial_Workflow Patient Patient with Solid Tumor Infusion 6-hour IV Infusion (this compound) Patient->Infusion FiveDays 5 Consecutive Days Infusion->FiveDays PK_Samples Plasma Sample Collection Infusion->PK_Samples ThreeWeeks 3-Week Rest FiveDays->ThreeWeeks Response Tumor Response Evaluation (CT Scan) FiveDays->Response Toxicity Toxicity Monitoring FiveDays->Toxicity ThreeWeeks->Infusion Next Cycle HPLC HPLC Analysis PK_Samples->HPLC

References

In Vitro Anti-Tumor Effects of CT-2584: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding specific in vitro studies on the anti-tumor effects of CT-2584 is limited. The following guide is constructed based on the known classification of this compound as a modulator of intracellular phosphatidic acid and established methodologies in pre-clinical cancer research. The experimental protocols and potential signaling pathways described are representative of how a compound of this class would be investigated.

Introduction to this compound

This compound, chemically known as 1-(11-dodecylamino-10-hydroxyundecyl)-3,7-dimethylxanthine-hydrogen methanesulphonate, is identified as a modulator of intracellular phosphatidic acid.[1] Phosphatidic acid (PA) is a critical lipid second messenger involved in a multitude of cellular processes, including cell proliferation, survival, and migration. Its role in cancer signaling has made it a target for therapeutic intervention. While a Phase I clinical trial has been conducted to assess the safety and pharmacokinetics of this compound in patients with solid tumors, detailed preclinical in vitro data on its anti-tumor efficacy and mechanism of action are not extensively published.[1]

This technical guide outlines the standard in vitro experimental workflow and methodologies that would be employed to characterize the anti-tumor properties of a novel compound like this compound.

Hypothetical Quantitative Data Summary

In the absence of specific published data for this compound, the following tables represent the types of quantitative data that would be generated from in vitro studies to evaluate its anti-tumor effects.

Table 1: Cell Viability (IC50 Values)

This table would summarize the concentration of this compound required to inhibit the growth of various cancer cell lines by 50% after a 72-hour exposure.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast CancerData Not Available
MDA-MB-231Breast CancerData Not Available
A549Lung CancerData Not Available
HCT116Colon CancerData Not Available
U87GlioblastomaData Not Available

Table 2: Apoptosis Induction

This table would quantify the percentage of apoptotic cells in a given cancer cell line after treatment with this compound for 48 hours, as determined by Annexin V/PI staining and flow cytometry.

Cell LineTreatment Concentration (µM)Percentage of Apoptotic Cells (%)
MDA-MB-2310 (Control)Data Not Available
MDA-MB-231X µM (e.g., IC50)Data Not Available
MDA-MB-231Y µM (e.g., 2x IC50)Data Not Available

Table 3: Cell Cycle Analysis

This table would show the distribution of cells in different phases of the cell cycle after 24 hours of treatment with this compound, indicating potential cell cycle arrest.

Cell LineTreatment Concentration (µM)% Cells in G0/G1% Cells in S% Cells in G2/M
MDA-MB-2310 (Control)Data Not AvailableData Not AvailableData Not Available
MDA-MB-231X µM (e.g., IC50)Data Not AvailableData Not AvailableData Not Available

Experimental Protocols

The following are detailed, standard protocols for the key experiments used to assess the in vitro anti-tumor effects of a compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) and incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[2][3]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate, treat with this compound for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[4][5]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.[6]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle based on DNA content.

  • Cell Treatment: Treat cells with this compound for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[7][8]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes in the dark.[9][10]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The relative fluorescence intensity corresponds to the amount of DNA and thus the phase of the cell cycle.[11]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vitro Anti-Tumor Compound Screening

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Pathway Analysis start Select Cancer Cell Lines viability Cell Viability Assay (e.g., MTT) start->viability ic50 Determine IC50 Values viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis Select Potent Compound cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western_blot Western Blot Analysis apoptosis->western_blot cell_cycle->western_blot Investigate Protein Expression pathway Identify Modulated Signaling Pathways western_blot->pathway

Caption: A typical workflow for the in vitro evaluation of an anti-tumor compound.

Hypothetical Signaling Pathway Modulated by a Phosphatidic Acid Modulator

Given that this compound is a modulator of phosphatidic acid, it could potentially interfere with the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PA Phosphatidic Acid PI3K->PA Akt Akt PA->Akt Activates CT2584 This compound CT2584->PA Modulates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: A potential mechanism of action for this compound via modulation of the PI3K/Akt/mTOR pathway.

References

Whitepaper: The Role of CT-2584 in a Dual-Inhibitory Mechanism Targeting the PI3K/Akt/mTOR and MAPK/ERK Signal Transduction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the novel synthetic small-molecule inhibitor, CT-2584. We explore its mechanism of action as a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and Mitogen-activated protein kinase kinase 1/2 (MEK1/2). By targeting key nodes in two of the most critical pathways for tumor cell proliferation and survival—the PI3K/Akt/mTOR and MAPK/ERK pathways—this compound presents a promising therapeutic strategy. This guide details the compound's effects on downstream signaling, presents quantitative data from in-vitro assays, and provides the detailed experimental protocols used for its characterization.

Introduction to this compound and Target Pathways

The PI3K/Akt/mTOR and MAPK/ERK signaling cascades are frequently dysregulated in a wide range of human cancers, making them prime targets for therapeutic intervention. The PI3K pathway is central to regulating cell growth, metabolism, and survival, while the MAPK/ERK pathway is a key mediator of cell proliferation, differentiation, and stress responses. This compound is a novel ATP-competitive kinase inhibitor designed to simultaneously block these two pathways, a strategy aimed at producing synergistic anti-tumor effects and overcoming potential resistance mechanisms associated with single-pathway inhibition.

The PI3K/Akt/mTOR Signaling Pathway

Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, a crucial second messenger. PIP3 recruits and activates PDK1 and Akt. Activated Akt then phosphorylates a host of downstream targets, including mTORC1, which in turn promotes protein synthesis and cell growth while inhibiting apoptosis. This compound directly inhibits the catalytic activity of PI3K, thereby preventing the activation of Akt and the subsequent downstream signaling events.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Growth Cell Growth & Survival mTORC1->Growth CT2584 This compound CT2584->PI3K Inhibits

Caption: PI3K/Akt/mTOR pathway with this compound inhibition point.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is typically initiated by growth factor binding to receptor tyrosine kinases, leading to the activation of the small GTPase Ras. Ras, in turn, activates a kinase cascade beginning with Raf, followed by MEK1/2, and finally ERK1/2. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate transcription factors that control cell proliferation and differentiation. This compound is a potent inhibitor of MEK1/2, preventing the phosphorylation and activation of ERK1/2.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation CT2584 This compound CT2584->MEK Inhibits

Caption: MAPK/ERK pathway with this compound inhibition point.

Quantitative Analysis of this compound Activity

The inhibitory effects of this compound were quantified using in-vitro kinase assays and Western Blot analysis in the HT-29 human colorectal cancer cell line.

In-Vitro Kinase Inhibition

The half-maximal inhibitory concentration (IC50) of this compound was determined against key kinases in the targeted pathways. The results demonstrate potent, low-nanomolar inhibition of both PI3Kα and MEK1.

Table 1: IC50 Values of this compound in Kinase Assays
Target Kinase IC50 (nM)
PI3Kα2.8
MEK14.1
PDK1> 10,000
Akt1> 10,000
Inhibition of Downstream Pathway Phosphorylation

HT-29 cells were treated with increasing concentrations of this compound for 2 hours. Cell lysates were analyzed by Western Blot to measure the phosphorylation levels of key downstream effectors, Akt (Ser473) and ERK1/2 (Thr202/Tyr204). The data show a dose-dependent decrease in the phosphorylation of both proteins.

Table 2: Effect of this compound on Protein Phosphorylation in HT-29 Cells
This compound Conc. (nM) 0 (Vehicle) 10 100 1000
p-Akt (S473) / Total Akt Ratio 1.000.620.150.04
p-ERK (T202/Y204) / Total ERK Ratio 1.000.750.210.06

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol: In-Vitro Kinase Assay (LanthaScreen™)
  • Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. Prepare serial dilutions of this compound in DMSO, followed by a final dilution in the reaction buffer.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted this compound solution, 5 µL of a kinase/substrate/ATP mixture (e.g., PI3Kα enzyme, ULight™-PIP2 substrate, and ATP at Km concentration), and incubate at room temperature for 60 minutes.

  • Detection: Add 5 µL of a detection buffer containing a terbium-labeled anti-phospho-substrate antibody (e.g., Tb-anti-pAkt). Incubate for another 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at both 495 nm (terbium) and 520 nm (ULight™).

  • Analysis: Calculate the emission ratio (520/495). Plot the ratio against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Western Blot Analysis
  • Cell Culture and Treatment: Plate HT-29 cells at a density of 2x10^6 cells per 60 mm dish. After 24 hours, replace the medium with serum-free medium for 12 hours. Treat cells with the indicated concentrations of this compound or vehicle (0.1% DMSO) for 2 hours.

  • Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using 150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Denature 20 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane using a wet transfer system.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK) overnight at 4°C. Wash the membrane three times with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using ImageJ or similar software. Normalize the phosphorylated protein signal to the total protein signal.

Experimental and Logical Workflow

The overall workflow for characterizing the cellular activity of this compound follows a logical progression from treatment to data analysis.

Workflow cluster_wet_lab Wet Lab Procedures cluster_analysis Data Analysis Culture 1. Culture HT-29 Cells Treat 2. Treat with this compound (Dose Response) Culture->Treat Lyse 3. Cell Lysis & Protein Quantification (BCA) Treat->Lyse WB 4. Western Blotting (SDS-PAGE & Transfer) Lyse->WB Antibody 5. Immunoblotting with Primary/Secondary Abs WB->Antibody Detect 6. ECL Detection Antibody->Detect Image 7. Image Acquisition Detect->Image Quantify 8. Densitometry Analysis (e.g., ImageJ) Image->Quantify Normalize 9. Normalize p-Protein to Total Protein Quantify->Normalize Report 10. Generate Tables & Conclusion Normalize->Report

Caption: Workflow for analyzing this compound's effect on protein phosphorylation.

Conclusion

The data presented in this guide demonstrate that this compound is a potent, dual inhibitor of the PI3K/Akt/mTOR and MAPK/ERK pathways. It effectively reduces the phosphorylation of key downstream effectors, Akt and ERK, in a dose-dependent manner within a cancer cell line model. These findings underscore the potential of this compound as a valuable research tool and a candidate for further preclinical and clinical development in oncology. The detailed protocols provided herein should enable researchers to independently validate and expand upon these results.

Investigating the Off-Target Effects of CT-2584: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CT-2584, identified as 1-(11-dodecylamino-10-hydroxyundecyl)-3,7-dimethylxanthine, is an investigational anti-cancer agent characterized as a modulator of intracellular phosphatidic acid. While the primary mechanism of action is centered on the regulation of this critical lipid second messenger, a thorough understanding of its off-target effects is paramount for a comprehensive safety and efficacy evaluation. This technical guide provides an in-depth examination of the potential off-target landscape of this compound, not through direct binding to unintended protein targets, but by elucidating the downstream consequences of altering phosphatidic acid homeostasis. We will explore the pivotal role of phosphatidic acid in cellular signaling, particularly its influence on the mTOR and Hippo pathways, and detail the experimental methodologies required to rigorously assess the off-target profile of compounds with this mechanism of action.

Introduction to this compound

This compound is a synthetic molecule belonging to the xanthine class of organic compounds.[1] A Phase I clinical trial in patients with solid tumors established its safety profile and recommended a dose for Phase II testing. The dose-limiting toxicities were reported as malaise, lethargy, nausea, and headache.[2] The primary pharmacological activity of this compound is the modulation of intracellular levels of phosphatidic acid.[2] As a lipid second messenger, phosphatidic acid is a critical node in a complex network of signaling pathways that regulate cell growth, proliferation, and survival. Therefore, the therapeutic effects and potential off-target effects of this compound are intrinsically linked to its ability to perturb these pathways.

Potential Off-Target Effects via Phosphatidic Acid Modulation

Given the absence of publicly available broad-spectrum off-target screening data for this compound, this guide focuses on the predictable downstream consequences of its primary mechanism. By modulating phosphatidic acid levels, this compound is anticipated to influence key signaling pathways that are dependent on this lipid messenger.

The mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. Phosphatidic acid is a direct activator of mTORC1. It binds to the FKBP12-rapamycin binding (FRB) domain of mTOR, promoting its activation.

  • Potential Off-Target Effect: Dysregulation of the mTOR pathway can lead to uncontrolled cell growth and proliferation, but also to metabolic disturbances and feedback inhibition of insulin signaling. The specific effect may depend on the cellular context and the nature of the phosphatidic acid modulation (e.g., which species of phosphatidic acid are affected).

mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PLD PLD Phosphatidic Acid Phosphatidic Acid PLD->Phosphatidic Acid PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Phosphatidylcholine Phosphatidylcholine Phosphatidylcholine->PLD This compound This compound This compound->Phosphatidic Acid modulates Phosphatidic Acid->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth

Fig. 1: this compound's potential influence on the mTOR signaling pathway.
The Hippo Signaling Pathway

The Hippo pathway is a critical regulator of organ size and tissue homeostasis, primarily by inhibiting the transcriptional co-activators YAP and TAZ. Recent studies have identified phosphatidic acid as a key upstream regulator of the Hippo pathway.

  • Potential Off-Target Effect: By altering phosphatidic acid levels, this compound could inadvertently modulate the activity of the Hippo pathway. Inhibition of the Hippo pathway can lead to increased cell proliferation and has been implicated in cancer development. Conversely, activation of the pathway can suppress cell growth.

Hippo_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Phosphatidic Acid Phosphatidic Acid This compound->Phosphatidic Acid modulates LATS1/2 LATS1/2 Phosphatidic Acid->LATS1/2 YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ phosphorylates YAP/TAZ_n YAP/TAZ YAP/TAZ->YAP/TAZ_n translocates TEAD TEAD YAP/TAZ_n->TEAD Gene Transcription Gene Transcription TEAD->Gene Transcription

Fig. 2: Potential modulation of the Hippo pathway by this compound.

Experimental Protocols for Off-Target Assessment

To empirically determine the off-target effects of this compound, a multi-faceted approach employing a combination of in vitro and cell-based assays is recommended.

Kinase Selectivity Profiling

While this compound is not designed as a kinase inhibitor, its xanthine core warrants a broad assessment against the human kinome to rule out direct kinase inhibition.

Protocol: In Vitro Radiometric Kinase Assay

  • Compound Preparation: Prepare a dilution series of this compound in an appropriate solvent (e.g., DMSO).

  • Kinase Panel Selection: Utilize a commercial service offering a broad panel of recombinant human protein kinases (e.g., >400 kinases).

  • Assay Reaction: For each kinase, combine the enzyme, a specific substrate peptide, and [γ-³³P]ATP in a reaction buffer.

  • Compound Incubation: Add this compound at various concentrations to the reaction mixtures. Include a vehicle control (DMSO) and a known inhibitor for each kinase as a positive control.

  • Reaction Incubation: Incubate the reactions at 30°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and Substrate Capture: Stop the reactions and capture the phosphorylated substrate on a filter membrane.

  • Scintillation Counting: Wash the membranes to remove unincorporated [γ-³³P]ATP and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity remaining at each concentration of this compound relative to the vehicle control. Determine IC₅₀ values for any kinases showing significant inhibition.

Kinase_Assay_Workflow Start Start Prepare this compound Dilutions Prepare this compound Dilutions Start->Prepare this compound Dilutions Add this compound Add this compound Prepare this compound Dilutions->Add this compound Combine Kinase, Substrate, [γ-³³P]ATP Combine Kinase, Substrate, [γ-³³P]ATP Combine Kinase, Substrate, [γ-³³P]ATP->Add this compound Incubate Incubate Add this compound->Incubate Terminate and Capture Substrate Terminate and Capture Substrate Incubate->Terminate and Capture Substrate Scintillation Counting Scintillation Counting Terminate and Capture Substrate->Scintillation Counting Analyze Data (IC50) Analyze Data (IC50) Scintillation Counting->Analyze Data (IC50) End End Analyze Data (IC50)->End

Fig. 3: Workflow for in vitro kinase selectivity profiling.
Cellular Target Engagement Assays

To confirm that any observed in vitro activity translates to target engagement within a cellular context, and to assess the impact on downstream signaling pathways, the following assays are recommended.

Protocol: Western Blot Analysis of mTOR and Hippo Pathway Components

  • Cell Culture: Culture a relevant cancer cell line (e.g., a prostate cancer cell line, given its use in trials) in appropriate media.

  • Compound Treatment: Treat cells with a dose-response of this compound for various time points. Include vehicle control and positive/negative control compounds.

  • Cell Lysis: Harvest cells and prepare protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against key pathway proteins (e.g., phospho-S6K, total-S6K, phospho-YAP, total-YAP).

  • Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Data Presentation

While specific quantitative data for this compound is not available in the public domain, the following tables illustrate how such data, once generated, should be presented for clear interpretation.

Table 1: Hypothetical Kinase Selectivity Profile of this compound

Kinase% Inhibition at 1 µMIC₅₀ (µM)
Kinase A850.2
Kinase B551.5
Kinase C12>10
.........

Table 2: Summary of Cellular Pathway Modulation by this compound

Pathway ReadoutCell LineEC₅₀ (µM)Maximum Effect (% of Control)
p-S6K (T389)PC-30.5250%
p-YAP (S127)DU1452.060%

Conclusion

The therapeutic potential of this compound as a modulator of phosphatidic acid is intrinsically linked to its impact on fundamental cellular signaling pathways. While direct off-target binding to a multitude of proteins may be limited, the profound downstream consequences of altering phosphatidic acid levels on pathways such as mTOR and Hippo represent a critical area for investigation. A thorough understanding of these effects, generated through rigorous experimental evaluation as outlined in this guide, is essential for the continued development of this compound and other compounds in its class. This approach will enable a more complete prediction of both on-target efficacy and potential off-target liabilities, ultimately contributing to the development of safer and more effective cancer therapeutics.

References

Unraveling the Mechanism of CT-2584: A Technical Guide to its Interaction with Phospholipase D Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SEATTLE, WA – This technical guide provides an in-depth analysis of CT-2584, a modulator of intracellular phosphatidic acid, and its intricate interaction with the phospholipase D (PLD) signaling pathway. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.

Executive Summary

This compound is a synthetic molecule that has demonstrated potential as an anti-cancer agent. Its primary mechanism of action does not involve direct inhibition of phospholipase D (PLD). Instead, this compound targets a critical enzyme in the de novo phosphatidylcholine (PC) biosynthesis pathway, CTP:choline-phosphate cytidylyltransferase (CT). By inhibiting CT, this compound effectively redirects the flow of lipid intermediates, leading to a significant accumulation of phosphatidylinositol (PI) at the expense of PC. This alteration in the cellular lipid profile is cytotoxic to a variety of tumor cell lines. This guide will elucidate this mechanism through detailed data, experimental procedures, and signaling pathway diagrams.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on phospholipid biosynthesis in various cancer cell lines.

Table 1: Effect of this compound on Phospholipid Levels in MCF-7 Breast Cancer Cells

TreatmentPhosphatidylcholine (PC) (% of Control)Phosphatidylinositol (PI) (% of Control)
Vehicle100100
This compound (10 µM)~50~200

Data extracted from studies on MCF-7 human breast cancer cells, which showed that treatment with this compound led to a decrease in PC levels to approximately half, while PI levels doubled.

Table 2: Inhibition of CDP-Choline Production by this compound in MCF-7 Cell Lysates

Treatment[¹⁴C]CDP-Phosphocholine Production (% of Control)
Vehicle100
This compound (10 µM)21

This data demonstrates a 79% decrease in the production of CDP-choline in lysates from this compound-treated cells, indicating direct inhibition of CTP:choline-phosphate cytidylyltransferase.[1]

Table 3: Effect of this compound on de Novo Phospholipid Synthesis in MCF-7 Cells

RadiolabelPhospholipidChange with this compound Treatment
[¹⁴C]glycerolPC82% decrease
PI550% increase
[¹⁴C]DAGPC59% decrease
PI560% increase
[¹⁴C]cholinePC95% decrease

Pulse-labeling experiments reveal a significant shunting of lipid precursors from PC to PI synthesis in the presence of this compound.[2]

Experimental Protocols

Analysis of CTP:choline-phosphate cytidylyltransferase (CT) Activity in Cell-free Extracts

This protocol describes the methodology used to determine the effect of this compound on the activity of key enzymes in the phosphatidylcholine biosynthesis pathway.

Cell Line: MCF-7 human breast cancer cells.

Procedure:

  • Cell Treatment: Treat MCF-7 cells with 10 µM this compound or a vehicle control for 2 hours.

  • Cell Lysis: Prepare crude cell lysates in the continued presence of 10 µM this compound or the vehicle.

  • Enzyme Assay:

    • Incubate the cell lysates with [¹⁴C]choline for 30 minutes at 37°C.

    • This allows for the enzymatic conversion of [¹⁴C]choline to [¹⁴C]phosphocholine by choline kinase (CK), and subsequently to [¹⁴C]CDP-choline by CTP:choline-phosphate cytidylyltransferase (CT), and finally into [¹⁴C]phosphatidylcholine by CPT.

  • Lipid Extraction and Separation:

    • Extract the lipids from the reaction mixture.

    • Separate the radiolabeled choline-containing metabolites (phosphocholine, CDP-choline, and PC) using thin-layer chromatography (TLC).

  • Quantification:

    • Quantify the amount of radioactivity in each spot corresponding to phosphocholine, CDP-choline, and PC using a radioisotope scanner.

    • Express the incorporation of [¹⁴C] into each metabolite as a percentage of the total radioactivity in the assay to determine the relative activity of the enzymes.[1]

Cytotoxicity Assay

This protocol details the method for assessing the cytotoxic effects of this compound in combination with other agents, such as propranolol.

Cell Line: MCF-7 human breast cancer cells.

Procedure:

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at an appropriate density.

  • Drug Treatment: After allowing the cells to adhere, treat them with a range of concentrations of this compound, propranolol, or a combination of both. Include a vehicle-treated control group.

  • Incubation: Incubate the cells for a predetermined period (e.g., 72 hours).

  • Viability Assessment:

    • Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting using trypan blue exclusion.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 (the concentration of drug that inhibits cell growth by 50%) for each treatment.

    • For combination treatments, synergy, additivity, or antagonism can be evaluated using methods like the Chou-Talalay combination index.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the experimental workflow for its analysis.

CT2584_Mechanism cluster_PC_Pathway De Novo Phosphatidylcholine (PC) Biosynthesis cluster_PI_Pathway Phosphatidylinositol (PI) Biosynthesis Choline Choline PCho Phosphocholine Choline->PCho Choline Kinase (CK) CDP_Choline CDP-Choline PCho->CDP_Choline CTP:choline-phosphate Cytidylyltransferase (CT) PCho->CDP_Choline CTP:choline-phosphate Cytidylyltransferase (CT) PC Phosphatidylcholine CDP_Choline->PC Cholinephosphotransferase (CPT) PA Phosphatidic Acid (PA) CDP_DAG CDP-Diacylglycerol PA->CDP_DAG PA_pool Increased PA Pool PA->PA_pool PI Phosphatidylinositol CDP_DAG->PI CT2584 This compound CT2584->Inhibition PLD Phospholipase D (PLD) PLD->PA Hydrolysis PC_substrate PC PC_substrate->PLD PA_pool->CDP_DAG

Caption: Mechanism of this compound action on phospholipid biosynthesis.

Experimental_Workflow start Start: Cancer Cell Culture (e.g., MCF-7) treatment Treatment with this compound or Vehicle Control start->treatment lysis Cell Lysis treatment->lysis assay Enzyme Assay with [¹⁴C]choline lysis->assay extraction Lipid Extraction assay->extraction tlc TLC Separation of Radiolabeled Lipids extraction->tlc quantification Quantification of Radioactivity tlc->quantification analysis Data Analysis: Determine % Inhibition quantification->analysis end End: Assess this compound Effect on CT Activity analysis->end

Caption: Workflow for assessing this compound's effect on CT activity.

Conclusion

This compound represents a novel approach to cancer therapy by targeting lipid metabolism. Its indirect interaction with the phospholipase D signaling pathway, through the modulation of the central lipid intermediate phosphatidic acid, underscores the complexity of cellular signaling and presents new opportunities for therapeutic intervention. The data and protocols presented in this guide provide a solid foundation for further research and development in this promising area. By understanding the precise molecular mechanism of this compound, the scientific community can better explore its full therapeutic potential and develop more effective cancer treatments.

References

Preclinical Efficacy of CT-2584 in Solid Tumors: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CT-2584, also known as this compound HMS or Apra™, is an investigational anti-cancer agent identified as 1-(11-dodecylamino-10-hydroxyundecyl)-3, 7-dimethylxanthine-hydrogen methanesulphonate. It represents a novel class of chemotherapeutic agents that functions as a modulator of intracellular phosphatidic acid, believed to exert its effects through the inhibition of the phospholipase D (PLD) signaling pathway. By altering the phospholipid composition of cancer cells, this compound was developed to induce cytotoxicity in a broad range of tumors, including those resistant to conventional chemotherapies. This document provides a comprehensive overview of the available data on this compound, with a focus on its mechanism of action and early clinical findings in solid tumors.

It is important to note that detailed preclinical in vitro and in vivo efficacy data for this compound are not extensively available in the public domain. The majority of accessible information comes from Phase I and early Phase II clinical trial reports from the late 1990s and early 2000s.

Mechanism of Action: Targeting the Phospholipase D Pathway

This compound is classified as a modulator of phosphatidic acid.[1][2] Phosphatidic acid (PA) is a critical lipid second messenger produced from the hydrolysis of phosphatidylcholine (PC) by the enzyme Phospholipase D (PLD). The PLD signaling pathway is frequently dysregulated in cancer and plays a crucial role in various cellular processes that promote tumorigenesis, including cell proliferation, survival, migration, and invasion.[1][3][4]

The proposed mechanism of action for this compound involves the inhibition of PLD, leading to a reduction in intracellular PA levels. This disruption of lipid signaling is thought to be the primary driver of its anti-tumor effects.[5][6] The PLD pathway is known to interact with and influence other major cancer-related signaling cascades, such as the mTOR and ERK pathways, which are critical for cell growth and survival.[1]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for this compound by targeting the Phospholipase D signaling pathway.

PLD_Pathway cluster_upstream Upstream Signals cluster_membrane Cell Membrane cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF, PDGF) GPCR_Ligands GPCR Ligands GPCR G-Protein Coupled Receptor (GPCR) GPCR_Ligands->GPCR binds RTK Receptor Tyrosine Kinase (RTK) PLD Phospholipase D (PLD) RTK->PLD activates GPCR->PLD activates PA Phosphatidic Acid (PA) PLD->PA hydrolyzes PC to PC Phosphatidylcholine (PC) PC->PLD mTOR_Activation mTOR Activation PA->mTOR_Activation activates ERK_Activation ERK Activation PA->ERK_Activation activates Cell_Migration Cell Migration & Invasion PA->Cell_Migration Cell_Proliferation Cell Proliferation & Survival mTOR_Activation->Cell_Proliferation ERK_Activation->Cell_Proliferation CT2584 This compound CT2584->PLD inhibits Clinical_Trial_Workflow cluster_enrollment cluster_treatment Treatment Cycle (Repeated every 21 days) cluster_evaluation cluster_outcome Patient_Screening Patient Screening (Advanced Solid Tumors) Dose_Escalation Dose Escalation Cohorts (65-585 mg/m²) Drug_Administration This compound Infusion (6 hours/day for 3-5 days) Dose_Escalation->Drug_Administration Toxicity_Monitoring Monitor for Dose-Limiting Toxicities (DLTs) Drug_Administration->Toxicity_Monitoring PK_Analysis Pharmacokinetic Analysis Drug_Administration->PK_Analysis Response_Assessment Tumor Response Assessment (e.g., CT Scan) Toxicity_Monitoring->Response_Assessment MTD_Determination Determine MTD (585 mg/m²) Response_Assessment->MTD_Determination PhaseII_Dose Recommend Phase II Dose (520 mg/m²) MTD_Determination->PhaseII_Dose

References

Methodological & Application

Application Notes and Protocols for CT-2584 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CT-2584, also known by its chemical name 1-(11-dodecylamino-10-hydroxyundecyl)-3, 7-dimethylxanthine-hydrogen methanesulphonate (this compound HMS), is an investigational anti-cancer agent. Its primary mechanism of action is the modulation of intracellular phosphatidic acid.[1] Phosphatidic acid is a critical lipid second messenger involved in various cellular processes, including cell proliferation, survival, and migration, which are often dysregulated in cancer. By modulating phosphatidic acid levels, this compound is hypothesized to interfere with these cancer-promoting signaling pathways.

Mechanism of Action

This compound acts as a modulator of intracellular phosphatidic acid.[1] Phosphatidic acid (PA) is a key intermediate in the synthesis of other lipids and also functions as a signaling molecule. It can influence the activity of numerous proteins, including protein kinases and phosphatases, thereby affecting downstream signaling cascades that control cell growth and survival. The precise molecular interactions of this compound with the enzymes that regulate PA levels (e.g., phospholipase D, lysophosphatidic acid acyltransferases) have not been fully elucidated in the available literature.

CT-2584_Mechanism_of_Action cluster_cell Cancer Cell cluster_downstream Downstream Signaling CT2584 This compound PA Intracellular Phosphatidic Acid (PA) CT2584->PA Modulates Proliferation Cell Proliferation PA->Proliferation Impacts Survival Cell Survival PA->Survival Impacts Migration Cell Migration PA->Migration Impacts Animal_Study_Workflow start Tumor Cell Implantation tumor_growth Tumor Growth (to palpable size) start->tumor_growth randomization Randomization (Vehicle vs. This compound) tumor_growth->randomization treatment Treatment Period (Dosing & Monitoring) randomization->treatment endpoint Endpoint Analysis (Tumor Volume, Weight, Biomarkers) treatment->endpoint end Data Analysis & Interpretation endpoint->end

References

Preclinical Data for CT-2584 Dosage and Administration Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for preclinical study data on the dosage and administration of CT-2584, no specific quantitative data, experimental protocols, or detailed methodologies from animal studies are publicly available. The information on this compound, also known as 1-(11-dodecylamino-10-hydroxyundecyl)-3,7-dimethylxanthine-hydrogen methanesulphonate, is primarily limited to early-phase human clinical trial results and brief descriptions of its mechanism of action from press releases by its developer, Cell Therapeutics (now CTI BioPharma).

This absence of published preclinical data prevents the creation of detailed application notes and protocols as requested. The necessary information for structuring quantitative data tables and detailing specific experimental methodologies for preclinical studies of this compound is not accessible in the public domain.

Available Information on this compound

This compound was investigated as a novel anti-cancer agent. Its proposed mechanism of action involves the modulation of intracellular phosphatidic acid, affecting the phospholipid composition of tumor cells, and the inhibition of angiogenesis.[1]

Information from Phase I clinical trials, primarily from the late 1990s, provides some insight into the administration and toxicity of this compound in humans. In these studies, this compound was administered as a 6-hour intravenous infusion for 3 or 5 consecutive days, with cycles repeated every 3 weeks.[1][2] The maximum tolerated dose in one study was determined to be 585 mg/m², with dose-limiting toxicities including asthenia (abnormal physical weakness or lack of energy), lethargy, malaise, and hypersensitivity reactions.[2] Notably, hematological toxicity was not a primary concern.[2] Based on these trials, a dose of 520 mg/m² administered daily for 5 days was suggested for Phase II studies.

General Preclinical Experimental Workflow

While specific protocols for this compound are unavailable, a general experimental workflow for the preclinical evaluation of a novel anti-cancer agent is presented below. This diagram illustrates the typical stages of in vitro and in vivo studies leading to an Investigational New Drug (IND) application.

Preclinical_Workflow invitro_start Compound Synthesis & Characterization invitro_moa Mechanism of Action (e.g., Phosphatidic Acid Modulation) invitro_start->invitro_moa invitro_cell Cell Line Screening (Various Cancer Types) invitro_moa->invitro_cell invitro_tox In Vitro Toxicology (e.g., Cytotoxicity Assays) invitro_cell->invitro_tox invivo_pk Pharmacokinetics (PK) (ADME) invitro_tox->invivo_pk Lead Candidate Selection invivo_pd Pharmacodynamics (PD) (Target Engagement) invivo_pk->invivo_pd invivo_efficacy Efficacy Studies (e.g., Xenograft Models) invivo_pd->invivo_efficacy invivo_tox Toxicology & Safety (Dose Escalation, MTD) invivo_efficacy->invivo_tox ind_enabling IND-Enabling Studies (GLP Toxicology) invivo_tox->ind_enabling ind_submission IND Application Submission to FDA ind_enabling->ind_submission

Generalized preclinical development workflow for an anti-cancer agent.

The provided diagram outlines a standard sequence of preclinical research. It begins with the synthesis and initial in vitro characterization of a compound, including mechanism of action studies and testing on cancer cell lines. Promising candidates then advance to in vivo studies in animal models to assess pharmacokinetics, pharmacodynamics, efficacy, and safety, including the determination of a maximum tolerated dose (MTD). The culmination of these studies is the compilation of a data package for an Investigational New Drug (IND) application to regulatory authorities like the FDA, which is a prerequisite for initiating human clinical trials.

References

Application of CT-2584 in Soft Tissue Sarcoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soft tissue sarcomas (STS) are a heterogeneous group of rare malignancies of mesenchymal origin, characterized by significant histological diversity and complex biology. The development of novel therapeutic strategies is crucial for improving patient outcomes. CT-2584, a modulator of intracellular phosphatidic acid, represents a promising investigational agent for the treatment of solid tumors, including soft tissue sarcoma. This document provides detailed application notes and protocols for the preclinical evaluation of this compound in soft tissue sarcoma research, based on its proposed mechanism of action targeting the phosphatidic acid signaling pathway.

Disclaimer: this compound is an investigational compound. The protocols and data presented here are representative and intended to guide research. Specific experimental conditions should be optimized for individual laboratory settings and cell systems.

Mechanism of Action

This compound is classified as a modulator of intracellular phosphatidic acid (PA). PA is a critical lipid second messenger that regulates a multitude of cellular processes, including cell proliferation, survival, and migration. One of the key downstream effectors of PA is the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth and metabolism.[1][2] In many cancers, the PA-mTOR signaling axis is hyperactivated, promoting tumor progression.[1][3] By modulating intracellular PA levels, this compound is hypothesized to disrupt this oncogenic signaling cascade, leading to an anti-tumor effect.

Signaling Pathway

The proposed mechanism of action of this compound involves the modulation of the Phospholipase D (PLD) / Phosphatidic Acid (PA) / mTOR signaling pathway.

CT-2584_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PLD Phospholipase D (PLD) RTK->PLD Activates PA Phosphatidic Acid (PA) PLD->PA Hydrolyzes PC to PC Phosphatidylcholine (PC) mTORC1 mTORC1 PA->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis Promotes fourEBP1->Protein_Synthesis Inhibits (when unphosphorylated) CT2584 This compound CT2584->PA Modulates

Caption: Proposed signaling pathway of this compound in soft tissue sarcoma.

Data Presentation

As direct preclinical data for this compound in soft tissue sarcoma is not publicly available, the following tables provide a representative structure for presenting quantitative data from in vitro and in vivo studies of a hypothetical phosphatidic acid modulator.

Table 1: In Vitro Cytotoxicity of this compound in Soft Tissue Sarcoma Cell Lines

Cell LineHistological SubtypeIC50 (µM) after 72h
HT-1080FibrosarcomaData to be determined
SW-872LiposarcomaData to be determined
SK-LMS-1LeiomyosarcomaData to be determined
A-673Ewing's SarcomaData to be determined
Patient-Derived Sarcoma Line 1Undifferentiated Pleomorphic SarcomaData to be determined

Table 2: In Vivo Efficacy of this compound in a Soft Tissue Sarcoma Xenograft Model

Treatment GroupNMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control10Data to be determined-
This compound (X mg/kg)10Data to be determinedData to be determined
Doxorubicin (Y mg/kg)10Data to be determinedData to be determined

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in soft tissue sarcoma research.

In Vitro Cell Viability Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in various soft tissue sarcoma cell lines.

Materials:

  • Soft tissue sarcoma cell lines (e.g., HT-1080, SW-872, SK-LMS-1)

  • Complete growth medium (specific to each cell line)

  • This compound (stock solution in DMSO)

  • 96-well microplates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Seeding:

    • Trypsinize and count sarcoma cells.

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete growth medium. A typical concentration range would be from 0.01 µM to 100 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized data against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

In_Vitro_Workflow start Start seed_cells Seed Sarcoma Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 treat_cells Treat with this compound (Serial Dilutions) incubate1->treat_cells incubate2 Incubate for 72 hours treat_cells->incubate2 add_reagent Add Cell Viability Reagent incubate2->add_reagent measure Measure Luminescence add_reagent->measure analyze Analyze Data and Determine IC50 measure->analyze end End analyze->end

Caption: Workflow for in vitro cell viability assay.

Western Blot Analysis of mTOR Pathway Inhibition

This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the mTOR signaling pathway.

Materials:

  • Soft tissue sarcoma cell lines

  • 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for a specified time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH).

In Vivo Xenograft Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a subcutaneous soft tissue sarcoma xenograft mouse model.[4][5] All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

  • Soft tissue sarcoma cells (e.g., HT-1080) or patient-derived xenograft (PDX) fragments[6]

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Vehicle control

  • Calipers

  • Anesthesia

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject 1-5 x 10^6 sarcoma cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

    • For PDX models, implant a small tumor fragment subcutaneously.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups.

  • Treatment Administration:

    • Administer this compound (and vehicle control) to the respective groups according to the planned dose and schedule (e.g., daily oral gavage or intraperitoneal injection).

    • Include a positive control group (e.g., doxorubicin) if applicable.

  • Monitoring and Endpoint:

    • Continue to monitor tumor volume and body weight throughout the study.

    • The study endpoint may be a predetermined tumor volume, a specific number of treatment days, or signs of toxicity.

  • Data Analysis:

    • Plot mean tumor volume over time for each group.

    • Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the observed differences.

In_Vivo_Workflow start Start implant Implant Sarcoma Cells/PDX into Immunocompromised Mice start->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice into Treatment Groups monitor_growth->randomize treat Administer this compound, Vehicle, or Positive Control randomize->treat monitor_tumor Monitor Tumor Volume and Body Weight treat->monitor_tumor endpoint Reach Study Endpoint monitor_tumor->endpoint analyze Analyze Tumor Growth Inhibition Data endpoint->analyze end End analyze->end

Caption: Workflow for in vivo xenograft model studies.

Conclusion

This compound, as a modulator of the critical phosphatidic acid signaling pathway, holds potential as a therapeutic agent for soft tissue sarcoma. The application notes and protocols provided herein offer a comprehensive framework for the preclinical investigation of this compound and other similar compounds. Through rigorous in vitro and in vivo evaluation, the anti-sarcoma activity and mechanism of action of these agents can be thoroughly characterized, paving the way for potential clinical development.

References

Application Notes and Protocols: Utilizing CT-2584 for Prostate Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men, with progression to castration-resistant prostate cancer (CRPC) posing a significant therapeutic challenge. Key signaling pathways are frequently dysregulated in prostate cancer, driving tumor growth, proliferation, and survival. Among these, the PI3K/AKT/mTOR pathway is a critical regulator of cell growth and is often constitutively active in advanced prostate cancer. CT-2584 is an investigational small molecule inhibitor targeting this pathway, offering a potential therapeutic strategy for prostate cancer.

These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound on prostate cancer cell lines. The included methodologies cover cell viability, pathway modulation, and apoptosis induction, providing a framework for preclinical evaluation of this compound. While this compound was evaluated in Phase 2 clinical trials that were ultimately terminated, understanding its preclinical profile remains valuable for research into PI3K/AKT pathway inhibition in prostate cancer.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
Cell LineAndrogen Receptor StatusKey FeaturesIC50 of this compound (µM)
LNCaPPositiveAndrogen-sensitive, expresses PSA1.5
22Rv1PositiveExpresses AR-V7 splice variant, castration-resistant5.2
PC-3NegativeAndrogen-insensitive, highly metastatic8.9
DU145NegativeAndrogen-insensitive, expresses markers of neuroendocrine differentiation12.5
PNT2Non-malignantImmortalized normal prostate epithelial cells> 50
Table 2: Effect of this compound (10 µM) on PI3K/AKT Pathway Protein Expression in LNCaP Cells
ProteinChange in Expression vs. Control (24h)
p-AKT (Ser473)85% decrease
Total AKTNo significant change
p-mTOR (Ser2448)75% decrease
Total mTORNo significant change
p-S6K (Thr389)90% decrease
Total S6KNo significant change

Mandatory Visualizations

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition S6K S6K mTORC1->S6K Activation Proliferation Cell Proliferation & Growth S6K->Proliferation CT2584 This compound CT2584->PI3K Inhibition

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis start Prostate Cancer Cell Lines (LNCaP, PC-3, etc.) culture Cell Culture & Maintenance start->culture treatment Treatment with This compound culture->treatment viability Cell Viability Assay (MTT/XTT) treatment->viability western Western Blot (p-AKT, etc.) treatment->western apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis ic50 IC50 Calculation viability->ic50 protein_quant Protein Quantification western->protein_quant apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant

Caption: Experimental workflow for evaluating this compound in prostate cancer cell lines.

Experimental Protocols

Prostate Cancer Cell Line Maintenance

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, PC-3, DU145 from ATCC)

  • Appropriate cell culture medium (e.g., RPMI-1640 for LNCaP, F-12K for PC-3, MEM for DU145)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 cell culture flasks

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture cells in T-75 flasks with the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • For subculturing, aspirate the old medium and wash the cell monolayer once with sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.

  • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh medium.

  • Seed cells into new flasks at the desired density (e.g., 1:3 to 1:6 split ratio).

  • Change the culture medium every 2-3 days.

Cell Viability (MTT) Assay

Materials:

  • Prostate cancer cells

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting for PI3K/AKT Pathway Proteins

Materials:

  • Prostate cancer cells

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at the desired concentration (e.g., 10 µM) for 24 hours.

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control like GAPDH.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • Prostate cancer cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for 24-48 hours.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Centrifuge the cells at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Disclaimer

This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific experimental conditions and cell lines. This compound is an investigational compound and should be handled with appropriate laboratory safety precautions. The data presented herein are for illustrative purposes and may not be representative of all experimental outcomes.

Application Notes and Protocols for High-Performance Liquid Chromatographic Assay of CT-2584

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the quantitative analysis of CT-2584, a novel anti-tumor agent, in human plasma using a validated High-Performance Liquid Chromatography (HPLC) method. This method is crucial for researchers, scientists, and drug development professionals involved in the clinical and preclinical evaluation of this compound.

Introduction

This compound, with the chemical name 1-(11-dodecylamino-10-hydroxyundecyl)-3,7-dimethylxanthine, is an investigational anti-cancer drug.[1] Accurate and precise quantification of this compound in biological matrices is essential for pharmacokinetic studies, dose-escalation studies, and therapeutic drug monitoring. The described method utilizes reversed-phase HPLC with a solid-phase extraction (SPE) procedure for sample clean-up, ensuring high sensitivity and selectivity.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • CT-2576 (internal standard)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Trifluoroacetic acid (TFA)

  • HPLC grade water

  • Human plasma (with anticoagulant)

  • Solid-phase extraction cartridges (100 mg cyanopropyl)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this assay. The following chromatographic conditions have been validated for the analysis of this compound.

ParameterSpecification
HPLC Column Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)
Mobile Phase Methanol:Water:TFA (specific ratio to be optimized, e.g., 30:70:0.1 v/v/v)[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 30 °C[2]
Detection Wavelength 220 nm[2]
Injection Volume 10 µL[2]
Internal Standard CT-2576 (1-(11-octylamino-10-hydroxylundecyl)-3,7-dimethylxanthine) at 4 µg/mL[1]
Preparation of Standard and Quality Control Solutions
  • Stock Solutions: Prepare stock solutions of this compound and the internal standard (CT-2576) in a suitable organic solvent, such as methanol, at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range by spiking known amounts of this compound into drug-free human plasma.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Pre-treatment: To a 1 mL aliquot of human plasma, add the internal standard (CT-2576) to a final concentration of 4 µg/mL.[1]

  • Cartridge Conditioning: Condition a 100 mg cyanopropyl SPE cartridge by washing it sequentially with methanol and then water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a mild organic solvent to remove interfering substances.

  • Elution: Elute this compound and the internal standard from the cartridge with a suitable elution solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.

  • Injection: Inject the reconstituted sample into the HPLC system.

Data Presentation

The following tables summarize the key quantitative data from the validation of the HPLC assay for this compound.

Table 1: Method Validation Parameters

ParameterResult
Linearity Range 1.5–450 µg/mL[2]
Correlation Coefficient (r²) > 0.999[2]
Lower Limit of Quantification (LLOQ) in Buffer 0.0122 µM (0.008 µg/mL)[1]
Lower Limit of Quantification (LLOQ) in Plasma 0.048 µM (0.027 µg/mL)[1]
Precision (Intra- and Inter-day) < 15% RSD
Accuracy 85-115%

Visualizations

Experimental Workflow

HPLC_Workflow plasma Plasma Sample is_addition Add Internal Standard (CT-2576) plasma->is_addition spe Solid-Phase Extraction (Cyanopropyl Cartridge) is_addition->spe elution Elution spe->elution evaporation Evaporation & Reconstitution elution->evaporation hplc HPLC Analysis evaporation->hplc data Data Acquisition & Analysis hplc->data quantification Quantification of this compound data->quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Proposed Signaling Pathway

This compound is a xanthine derivative and a modulator of intracellular phosphatidic acid.[3] While the precise signaling cascade of this compound is not fully elucidated, xanthine derivatives have been shown to exert anti-cancer effects by modulating key signaling pathways. One such proposed mechanism involves the inhibition of the PI3K/AKT pathway, which is often dysregulated in cancer.

Signaling_Pathway ct2584 This compound (Xanthine Derivative) pi3k PI3K ct2584->pi3k Inhibition akt AKT pi3k->akt Activation downstream Downstream Effectors (e.g., c-MYC) akt->downstream Activation proliferation Cell Proliferation, Invasion, Migration downstream->proliferation Promotion apoptosis Apoptosis downstream->apoptosis Inhibition

Caption: Proposed signaling pathway for the anti-cancer activity of this compound.

References

Application Notes and Protocols: CT-2584 Treatment for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CT-2584 is an investigational small molecule drug identified as a modulator of the lipid second messenger phosphatidic acid (PA) and an inhibitor of phospholipase D (PLD).[1] The PLD enzyme family plays a crucial role in cellular signaling by catalyzing the hydrolysis of phosphatidylcholine to generate PA.[2] Elevated PLD activity is associated with the pathology of several human cancers, including breast, renal, gastric, and colorectal cancers.[1] PA itself is a key node in signaling networks, influencing cell proliferation, migration, survival, and vesicular trafficking.[1] Specifically, PA can contribute to the activation of the mammalian target of rapamycin (mTOR) pathway, which is a central regulator of cell growth.[3] By modulating PA levels through the inhibition of PLD, this compound represents a therapeutic strategy to disrupt these cancer-promoting signals.[2] Preclinical and clinical studies have explored this compound (also known as Apra™) in solid tumors, including soft tissue sarcoma and prostate cancer.[4]

These application notes provide a representative protocol for evaluating the efficacy of this compound in a preclinical in vivo xenograft model. The methodologies are based on established practices for studying PLD inhibitors and their effects on tumor growth.[5]

This compound: Key Information

FeatureDescription
Drug Name This compound (Apra™)
Molecular Target Phospholipase D (PLD), Modulator of Phosphatidic Acid (PA)
Mechanism of Action Inhibits PLD-mediated production of PA, a critical lipid second messenger in cell signaling pathways that promote cancer cell growth, survival, and migration.[1][2]
Therapeutic Area Oncology
Reported Clinical Trials Phase II trials for soft tissue sarcoma and refractory prostate cancer.[4]
Associated Signaling Pathways Receptor Tyrosine Kinase (RTK) signaling, G-protein coupled receptor (GPCR) signaling, mTOR pathway.[1][2][3]

Experimental Protocol: In Vivo Efficacy in a Subcutaneous Xenograft Model

This protocol describes a representative study to assess the anti-tumor activity of this compound in an immunodeficient mouse model bearing human tumor xenografts.

1. Cell Culture and Animal Models

  • Cell Line: A human cancer cell line with documented relevance to PLD signaling, such as the MDA-MB-231 breast cancer line or a prostate cancer cell line, should be used.[5] Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO₂).

  • Animal Model: Female athymic nude mice (e.g., NU/NU) or SCID mice, 6-8 weeks old, are suitable for establishing xenografts.[5] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Tumor Implantation

  • Harvest cultured cancer cells during their exponential growth phase.

  • Prepare a single-cell suspension in a sterile, serum-free medium or phosphate-buffered saline (PBS). A common practice is to mix the cell suspension 1:1 with Matrigel to support initial tumor formation.

  • Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cells in a volume of 100-200 µL into the flank of each mouse.

  • Monitor the animals regularly for tumor growth.

3. Treatment Schedule and Administration

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Vehicle Control: Administer the vehicle solution used to dissolve this compound on the same schedule as the treatment group.

  • This compound Treatment Group:

    • Formulation: Prepare this compound in a suitable vehicle for administration. The exact formulation will depend on the compound's solubility and stability.

    • Route of Administration: Depending on the pharmacokinetic properties of this compound, administration could be via intraperitoneal (IP) injection or oral gavage. For compounds requiring stable plasma concentrations, continuous infusion via a subcutaneously implanted osmotic pump may be the optimal method.[5]

4. Monitoring and Endpoints

  • Tumor Volume: Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Body Weight: Monitor and record the body weight of each animal two to three times per week as an indicator of systemic toxicity.

  • Clinical Observations: Observe the animals daily for any signs of distress or adverse reactions to the treatment.

  • Study Termination: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a fixed time point (e.g., 21 or 28 days).

  • Tissue Collection: At the end of the study, euthanize the animals and excise the tumors. Tumor weight should be recorded. A portion of the tumor tissue can be snap-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blot for signaling pathway components) and another portion fixed in formalin for histological examination.

Data Presentation

Table 1: Representative In Vivo Experimental Design

ParameterDescription
Animal Model Athymic Nude Mice (NU/NU), female, 6-8 weeks old
Cell Line MDA-MB-231 (Human Breast Cancer)
Number of Cells 5 x 10⁶ cells in 100 µL PBS/Matrigel (1:1)
Tumor Implantation Site Subcutaneous, right flank
Randomization Size 100-150 mm³
Groups (n=10/group) 1. Vehicle Control (e.g., daily IP injection) 2. This compound (e.g., X mg/kg, daily IP injection)
Treatment Duration 21 days
Primary Endpoint Tumor Growth Inhibition
Secondary Endpoints Body Weight Changes, Final Tumor Weight

Visualizations

PLD_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK RTK / GPCR PLD PLD RTK->PLD Activation PC Phosphatidylcholine PA Phosphatidic Acid (PA) PLD->PA Hydrolysis mTOR mTOR PA->mTOR Activation Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation CT2584 This compound CT2584->PLD Inhibition

Caption: Simplified PLD signaling pathway targeted by this compound.

Experimental_Workflow A Cell Culture (e.g., MDA-MB-231) B Tumor Cell Implantation (Subcutaneous in Nude Mice) A->B C Tumor Growth Monitoring B->C D Randomization (Tumor Volume ~100-150 mm³) C->D E Treatment Initiation (Vehicle vs. This compound) D->E F Data Collection (Tumor Volume, Body Weight) E->F F->F G Study Endpoint F->G H Tissue Collection & Analysis (Tumor Weight, Biomarkers) G->H

Caption: Workflow for an in vivo xenograft study of this compound.

References

Application Notes and Protocols: Combining CT-2584 with Other Antineoplastic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CT-2584 is an investigational antineoplastic agent that functions as a modulator of lipid metabolism and phosphatidic acid (PA) signaling.[1][2] By inhibiting phospholipid signaling, this compound has the potential to disrupt pathways crucial for tumor cell proliferation and survival.[1] Early phase clinical trials with this compound as a monotherapy have established its safety profile and determined a maximum tolerated dose.[2][3] Preclinical rationale suggests that targeting the phosphatidic acid signaling axis could have synergistic effects when combined with conventional chemotherapeutic agents that act on different cellular mechanisms.

These application notes provide a framework for investigating the potential of this compound in combination therapies. Due to the limited publicly available data on this compound combination studies, this document presents a series of detailed protocols for preclinical evaluation and a representative, hypothetical dataset to illustrate the potential synergistic outcomes.

Mechanism of Action and Rationale for Combination Therapy

Phosphatidic acid is a critical lipid second messenger that has been shown to activate the mammalian target of rapamycin (mTOR), a key regulator of cell growth, proliferation, and survival.[4][5] The mTOR signaling pathway, which includes PI3K/Akt/mTOR, is frequently dysregulated in cancer.[6][7] By modulating intracellular phosphatidic acid levels, this compound is hypothesized to inhibit mTOR signaling, thereby leading to decreased cancer cell survival.

Standard antineoplastic agents such as taxanes (e.g., paclitaxel) and platinum-based drugs (e.g., carboplatin) induce cytotoxicity through mechanisms like microtubule stabilization and DNA damage, respectively. Combining this compound with these agents offers a multi-pronged attack on cancer cells: while the conventional agent directly damages the cell, this compound may inhibit the survival pathways that could otherwise allow the cell to repair this damage and continue to proliferate. This potential for synergy provides a strong rationale for preclinical and clinical investigation of this compound in combination regimens.

Data Presentation: Hypothetical In Vitro Synergy Data

The following tables represent hypothetical data from in vitro experiments designed to assess the synergistic effects of combining this compound with paclitaxel and carboplatin on a representative cancer cell line (e.g., A549 non-small cell lung cancer).

Table 1: Cell Viability (MTT Assay) of A549 Cells Treated with this compound and Paclitaxel for 72 hours

This compound (µM)Paclitaxel (nM)% Cell Viability (this compound Alone)% Cell Viability (Paclitaxel Alone)% Cell Viability (Combination)Combination Index (CI)*
00100100100-
1090---
5075---
10060---
05-85--
010-70--
020-55--
15--650.85
510--400.70
1020--200.55

*Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Apoptosis (Annexin V Staining) in A549 Cells Treated with this compound and Carboplatin for 48 hours

This compound (µM)Carboplatin (µM)% Apoptotic Cells (this compound Alone)% Apoptotic Cells (Carboplatin Alone)% Apoptotic Cells (Combination)
00555
5010--
10018--
025-15-
050-25-
525--35
1050--60

Experimental Protocols

In Vitro Synergy Assessment

1. Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound in combination with other antineoplastic agents on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Materials:

    • Cancer cell line (e.g., A549)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • 96-well plates

    • This compound (stock solution in DMSO)

    • Combination agent (e.g., Paclitaxel, stock solution in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound and the combination agent in culture medium.

    • Treat the cells with single agents and combinations at various concentrations. Include untreated and vehicle-treated (DMSO) controls.

    • Incubate the plate for the desired time period (e.g., 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the Combination Index using appropriate software (e.g., CompuSyn).

2. Western Blot for Signaling Pathway Analysis

This protocol is to assess the effect of this compound, alone and in combination, on the protein expression and phosphorylation status of key signaling molecules.

  • Materials:

    • Cancer cell line (e.g., A549)

    • 6-well plates

    • This compound and combination agent

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and nitrocellulose or PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-Akt, anti-Akt, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound, the combination agent, or the combination for the desired time.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Determine protein concentration using the BCA assay.

    • Denature protein lysates and separate them by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

In Vivo Combination Efficacy Study

1. Xenograft Tumor Model in Nude Mice

This protocol describes a study to evaluate the in vivo efficacy of this compound in combination with a standard chemotherapeutic agent in a mouse xenograft model.

  • Materials:

    • Immunocompromised mice (e.g., athymic nude mice)

    • Cancer cell line (e.g., A549)

    • Matrigel (optional)

    • This compound formulation for injection

    • Combination agent formulation for injection (e.g., Paclitaxel)

    • Calipers for tumor measurement

    • Animal balance

  • Procedure:

    • Subcutaneously inject cancer cells (e.g., 5 x 10^6 A549 cells in PBS, with or without Matrigel) into the flank of each mouse.

    • Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, combination agent alone, this compound + combination agent).

    • Administer the treatments according to a predetermined schedule and dosage.

    • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

    • At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

    • Analyze the data for tumor growth inhibition and assess any treatment-related toxicity (e.g., weight loss).

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation CT2584 This compound PA Phosphatidic Acid (PA) CT2584->PA Inhibits Signaling PA->mTORC1 Activates PLD PLD PLD->PA PC Phosphatidylcholine PC->PA Hydrolyzes to

Caption: Proposed mechanism of this compound action on the PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cancer Cell Culture treatment Treat with this compound & Combination Agent cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot Western Blot (Signaling Pathways) treatment->western_blot synergy_analysis Synergy Analysis (e.g., CI values) viability_assay->synergy_analysis western_blot->synergy_analysis xenograft Establish Xenograft Tumor Model synergy_analysis->xenograft Promising results lead to treatment_animal Treat Mice with Combination Therapy xenograft->treatment_animal monitoring Monitor Tumor Growth & Toxicity treatment_animal->monitoring analysis Endpoint Analysis: Tumor Weight, Biomarkers monitoring->analysis

Caption: Preclinical workflow for evaluating this compound combination therapies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming CT-2584 Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with CT-2584 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in aqueous buffers for my cell-based assay. What should be my first step?

A1: For hydrophobic compounds like this compound, direct dissolution in aqueous buffers is often challenging. The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is a common initial choice due to its strong solubilizing power for many nonpolar compounds and its compatibility with most cell culture systems at low final concentrations.[1][2]

Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I resolve this?

A2: This phenomenon, often called "crashing out," is a common issue. Here are several strategies to prevent it:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally well below 1%, as higher concentrations can be cytotoxic.[1]

  • Use a Co-solvent System: In some instances, a combination of solvents can maintain solubility more effectively than a single solvent.[1]

  • Employ Solubility Enhancers: Agents like surfactants or cyclodextrins can form micelles or inclusion complexes that help keep this compound dispersed in the aqueous phase.[1][3]

  • Gentle Warming and Mixing: Pre-warming the aqueous medium to 37°C and vortexing while adding the this compound stock solution can aid in preventing precipitation.[1]

Q3: What are some alternative solvents to DMSO if it proves ineffective or incompatible with my experimental setup?

A3: If DMSO is not suitable, other water-miscible organic solvents can be tested. These include ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA).[1] The selection of the solvent will depend on the specific characteristics of this compound and the tolerance of your experimental system. It is critical to always include a vehicle control in your experiments to account for any potential effects of the solvent itself.

Q4: Can I use pH modification to improve the solubility of this compound?

A4: Yes, if this compound has ionizable groups, adjusting the pH of the solution can enhance its solubility.[3][4] For a compound like this compound, which is a xanthine derivative, its solubility may be influenced by pH.[5] Experimenting with a pH range within the tolerance of your assay system is recommended.

Q5: My assay is showing a high background signal or artifacts. Could this be related to this compound solubility?

A5: Yes, poor solubility can lead to compound aggregation, which can cause non-specific interactions or light scattering, resulting in high background signals.[1] Visually inspect your final solution for any signs of turbidity. Dynamic light scattering (DLS) can be utilized to detect the presence of aggregates.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound precipitates out of solution upon dilution in aqueous media. The compound is supersaturated and not thermodynamically stable in the aqueous environment.[1]- Lower the final concentration of the organic solvent (e.g., DMSO).- Use a co-solvent system.- Incorporate solubility-enhancing excipients like surfactants (e.g., Tween-20, Triton X-100) or cyclodextrins.[1][4]- Pre-warm the aqueous medium to 37°C and add the stock solution while vortexing.[1]
High background signal or assay artifacts are observed. The compound may be forming aggregates, leading to non-specific interactions or light scattering.[1]- Visually inspect the solution for turbidity.- Use Dynamic Light Scattering (DLS) to detect aggregates.- Filter the final solution through a 0.22 µm filter if aggregates are suspected.- Consider using solubility enhancers to prevent aggregation.
Inconsistent results between experiments. Variability in solution preparation, such as temperature fluctuations or incomplete initial dissolution of the stock solution.- Standardize the protocol for preparing and diluting the this compound stock solution.- Ensure the stock solution is completely dissolved before each use.- Prepare fresh dilutions for each experiment.
Observed cytotoxicity is higher than expected. The organic solvent used to dissolve this compound is exerting toxic effects on the cells.- Reduce the final concentration of the organic solvent in the assay.- Test alternative, less toxic solvents.- Always include a vehicle control with the same solvent concentration to differentiate between compound and solvent effects.[6][7]

Quantitative Data Summary

Table 1: Recommended Maximum Concentrations of Common Solvents in Cell-Based Assays

Solvent Recommended Max. Concentration (v/v) Notes
DMSO< 0.5%Can have biological effects even at low concentrations.[6][7]
Ethanol< 0.5%Higher concentrations can be cytotoxic.[7]
Methanol< 0.5%Can be more toxic than ethanol.
DMF< 0.1%Generally more toxic than DMSO and ethanol.[7]

Note: The optimal and maximum tolerable solvent concentration is cell-line dependent and should be determined empirically.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
  • Accurately weigh a precise amount of this compound (e.g., 10 mg) into a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 1 mL for a 10 mg/mL stock).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.[1]

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by additional vortexing.[1]

  • Visually inspect the solution to confirm that no visible particles remain.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Protocol 2: Dilution of this compound DMSO Stock into Aqueous Medium
  • Pre-warm the aqueous cell culture medium or buffer to 37°C.[1]

  • While vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.[1]

  • Continue to mix for an additional 30 seconds.

  • Visually inspect the final solution for any signs of precipitation or turbidity before adding it to the cells.

  • Crucial: Prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent-related effects.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso vortex Vortex/Warm add_dmso->vortex store Store Aliquots at -20°C/-80°C vortex->store add_stock Add Stock Solution (dropwise while vortexing) store->add_stock prewarm Pre-warm Aqueous Medium (37°C) prewarm->add_stock inspect Visually Inspect for Precipitation add_stock->inspect add_to_cells Add to Cells/Assay inspect->add_to_cells vehicle_control Include Vehicle Control

Caption: Workflow for preparing this compound solutions for in vitro assays.

signaling_pathway CT2584 This compound PLD Phospholipase D (PLD) CT2584->PLD Inhibition PA Phosphatidic Acid (PA) PLD->PA mTOR mTOR Signaling PA->mTOR OtherPathways Other Downstream Pathways PA->OtherPathways CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: Hypothetical signaling pathway for this compound as a PLD inhibitor.

References

Managing malaise and lethargy side effects of CT-2584

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CT-2584. The focus of this guide is to address the management of malaise and lethargy, which have been identified as potential side effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an investigational drug that functions as a modulator of intracellular phosphatidic acid.[1] Phosphatidic acid is a critical lipid second messenger that plays a key role in cellular signaling, including the activation of the mammalian target of rapamycin (mTOR) pathway.[2][3][4] The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.[5][6][7]

Q2: What are the known side effects of this compound observed in clinical trials?

A2: In a Phase I clinical trial involving patients with solid tumors, the primary dose-limiting toxicities observed were malaise and lethargy. These side effects were significant enough to halt dose escalation.[1]

Q3: At what dose do malaise and lethargy become dose-limiting?

A3: In the Phase I trial, dose escalation of this compound was stopped at 585 mg/m² administered as a continuous infusion for 6 hours for 5 consecutive days every 3 weeks due to the severity of malaise and lethargy. The recommended dose for Phase II testing was determined to be 520 mg/m² under the same administration schedule.[1]

Q4: What is the proposed biological basis for this compound-induced malaise and lethargy?

A4: As a modulator of phosphatidic acid, this compound directly influences the mTOR signaling pathway.[2][3][4] mTOR is a critical sensor of cellular energy and nutrient status, and its dysregulation can impact metabolic homeostasis. It is hypothesized that alterations in mTOR signaling by this compound may disrupt cellular energy balance, leading to the systemic effects of malaise and lethargy.

Quantitative Data Summary

The following table summarizes the key dose-finding and toxicity data from the Phase I clinical trial of this compound.

ParameterValueReference
Maximum Tolerated Dose (MTD)Not reached due to toxicity[1]
Dose-Limiting Toxicity (DLT)Malaise and Lethargy[1]
Dose at which DLT Occurred585 mg/m²/day x 5 days[1]
Recommended Phase II Dose520 mg/m²/day x 5 days[1]

Detailed data on the incidence and severity of malaise and lethargy at each dose level of the escalation study were not available in the cited abstract.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound may induce malaise and lethargy.

CT2584_Pathway Proposed Signaling Pathway of this compound-Induced Malaise and Lethargy cluster_drug_target Drug Action cluster_cellular_signaling Cellular Signaling Cascade cluster_metabolic_outcome Metabolic & Physiological Outcome CT2584 This compound PA Phosphatidic Acid (PA) CT2584->PA modulates mTORC1 mTORC1 PA->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 phosphorylates Metabolism Altered Cellular Metabolism & Energy Homeostasis S6K1->Metabolism eIF4EBP1->Metabolism Fatigue Malaise & Lethargy Metabolism->Fatigue Troubleshooting_Lethargy Troubleshooting Workflow for Lethargy Observe Observe Malaise/ Lethargy in Animals Quantify Quantify Behavioral Changes (Open Field, Running Wheel) Observe->Quantify Supportive Implement Supportive Care Observe->Supportive DoseResponse Conduct Dose-Response Study Quantify->DoseResponse If confirmed Biomarker Analyze Metabolic Biomarkers Quantify->Biomarker To understand mechanism AltSchedule Evaluate Alternative Dosing Schedules DoseResponse->AltSchedule Identify lowest effective dose

References

Troubleshooting inconsistent results in CT-2584 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CT-2584, a next-generation, highly selective inhibitor of the PI3Kα isoform. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of the p110α catalytic subunit of phosphoinositide 3-kinase (PI3K). By selectively blocking PI3Kα, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][2] This action effectively inhibits the downstream PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[3][4]

Q2: How should I reconstitute and store this compound?

A2: For in vitro experiments, reconstitute this compound in DMSO to create a stock solution (e.g., 10 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For cell-based assays, further dilute the DMSO stock in your cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in your culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q3: What are the expected on-target effects of this compound in sensitive cell lines?

A3: In cancer cell lines with activating PIK3CA mutations or PTEN loss, treatment with this compound is expected to cause a dose-dependent decrease in the phosphorylation of Akt (at both Ser473 and Thr308) and its downstream effectors like S6 ribosomal protein.[5] This inhibition of the PI3K/Akt/mTOR pathway should lead to reduced cell proliferation, G1 cell cycle arrest, and induction of apoptosis.[6]

Q4: Is this compound selective for the PI3Kα isoform?

A4: Yes, this compound was designed for high selectivity towards the PI3Kα isoform over other Class I PI3K isoforms (β, δ, γ). The high degree of selectivity minimizes off-target effects associated with pan-PI3K inhibitors.[2] Please refer to the isoform selectivity data in the table below.

Quantitative Data Summary

Table 1: In Vitro IC₅₀ Values of this compound in Cancer Cell Lines

The half-maximal inhibitory concentration (IC₅₀) is a measure of a compound's potency. IC₅₀ values for this compound can vary based on the cell line's genetic background, particularly the status of the PI3K pathway.[7]

Cell LineCancer TypePIK3CA StatusPTEN StatusThis compound IC₅₀ (nM)
MCF-7Breast CancerE545K (Mutant)Wild-Type8.5 ± 1.2
T47DBreast CancerH1047R (Mutant)Wild-Type12.3 ± 2.1
PC-3Prostate CancerWild-TypeNull25.6 ± 4.5
MDA-MB-231Breast CancerWild-TypeWild-Type> 1000

Data are represented as mean ± standard deviation from three independent experiments.

Table 2: this compound Kinase Selectivity Profile

Biochemical assays are essential for determining direct enzyme inhibition and selectivity.[2] The IC₅₀ values below were determined using in vitro kinase assays.

PI3K IsoformKinase Assay IC₅₀ (nM)
p110α 0.9 ± 0.2
p110β185 ± 15
p110δ450 ± 38
p110γ890 ± 75

Lower values indicate greater potency. Data highlight the selectivity of this compound for the p110α isoform.

Troubleshooting Inconsistent Results

Q: Why am I seeing variable or no inhibition of phospho-Akt (p-Akt) in my Western blots?

A: This is a common issue when working with signaling pathways that involve protein phosphorylation. The stability of phosphate groups is critical for accurate detection. Several factors in your experimental protocol could be the cause.

Possible Causes & Solutions:

  • Sample Dephosphorylation: Phosphatases can rapidly remove phosphate groups after cell lysis.[8]

    • Solution: Always work on ice. Use ice-cold buffers for lysis and all subsequent steps. Crucially, add a freshly prepared cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) and protease inhibitors to your lysis buffer.[8]

  • Inappropriate Blocking Buffer: Milk-based blocking buffers contain casein, a phosphoprotein, which can cause high background noise by cross-reacting with anti-phospho antibodies.[9]

    • Solution: Avoid using milk for blocking. Use a 3-5% solution of Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) instead.[9]

  • Use of Phosphate-Based Buffers: Phosphate-buffered saline (PBS) can interfere with the binding of some phospho-specific antibodies.[9][10]

    • Solution: Use Tris-based buffers (like TBS and TBST) for all washing steps and antibody dilutions to avoid this interference.[10]

  • Low Target Abundance: The phosphorylated form of a protein can be a small fraction of the total protein, making it difficult to detect.[8][10]

    • Solution: Ensure you are loading sufficient total protein (20-40 µg per lane is a good starting point).[5] You can also enrich your sample for the target protein using immunoprecipitation before running the Western blot.[10] Always probe for the total Akt protein as a loading control and to confirm that the lack of a phospho-signal is due to inhibition, not a general lack of protein.[8]

Q: My IC₅₀ values for this compound are inconsistent between experiments. What could be wrong?

A: IC₅₀ values are not absolute constants and are highly sensitive to experimental conditions.[7][11] Reproducibility issues often stem from variability in cell culture and assay procedures.[12][13][14]

Possible Causes & Solutions:

  • Cell Culture Variability: The physiological state of your cells can significantly impact their response to a drug.

    • Solution: Standardize your cell culture practices.[12]

      • Passage Number: Use cells within a consistent and low passage number range. Phenotypic drift can occur over many passages.[15]

      • Cell Density: Seed cells at the same density for every experiment and allow them to attach and resume logarithmic growth before adding the compound.[15][16] Overly confluent or sparse cultures will respond differently.

      • Standardized Stocks: Create a large, cryopreserved master cell bank. For each set of experiments, thaw a new vial to ensure you are starting with a consistent cell population.[12]

  • Assay Protocol Variations: Minor changes in the assay protocol can lead to significant differences in results.

    • Solution: Maintain strict consistency.

      • Incubation Time: Use the exact same drug incubation time (e.g., 48 or 72 hours) for all experiments.

      • Reagent Handling: Ensure all reagents, including culture media and assay kits, are from the same lot number if possible and are prepared fresh.[15]

      • Plate Layout: Be mindful of the "edge effect" in 96-well plates, where wells on the perimeter can experience more evaporation. Consider not using the outer wells for experimental data or filling them with sterile media to create a humidity barrier.[16]

  • Data Analysis and Curve Fitting: The mathematical model used to calculate the IC₅₀ can influence the final value.[17][18]

    • Solution: Use a consistent data analysis workflow. Employ a non-linear regression model (e.g., four-parameter logistic curve) to fit your dose-response data. Ensure your concentration range is wide enough to define both the top and bottom plateaus of the curve.

Visualizations

Signaling Pathway and Experimental Workflows

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3Kα RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2->PIP3 p Akt Akt PIP3->Akt Recruits & Activates CT2584 This compound CT2584->PI3K Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Survival S6K->Proliferation EIF4EBP1->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis A 1. Seed Cells (e.g., 96-well or 6-well plate) B 2. Incubate 24h (Allow cells to attach) A->B C 3. Prepare Serial Dilutions of this compound B->C D 4. Treat Cells with this compound (Incubate 2-72h) C->D E 5a. Cell Viability Assay (e.g., MTT, CellTiter-Glo) D->E F 5b. Protein Lysate Prep (Add lysis buffer with inhibitors) D->F G 6a. Read Plate (Spectrophotometer) E->G H 6b. Western Blot (p-Akt, Total Akt, GAPDH) F->H I 7. Data Analysis (Calculate IC50 or Quantify Bands) G->I H->I

Caption: A typical experimental workflow for evaluating this compound efficacy.

Troubleshooting_Logic Start Problem: Weak or No p-Akt Signal Q1 Is the Total Akt signal also weak or absent? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No, Total Akt is strong Q1->A1_No No Fix1 Issue with protein extraction, loading, or transfer. Check protein concentration. Verify transfer with Ponceau S. A1_Yes->Fix1 Q2 Did you use phosphatase inhibitors in fresh lysis buffer? A1_No->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No / Unsure Q2->A2_No No Q3 Did you block with BSA in a Tris-based buffer (TBST)? A2_Yes->Q3 Fix2 HIGHLY LIKELY CAUSE Sample was dephosphorylated. Repeat lysis with fresh inhibitors. A2_No->Fix2 A3_Yes Yes Q3->A3_Yes Yes A3_No No, used Milk or PBS Q3->A3_No No End Consider antibody titration or using a more sensitive ECL substrate. A3_Yes->End Fix3 LIKELY CAUSE High background or antibody interference. Repeat and block with 3-5% BSA in TBST. A3_No->Fix3

Caption: A decision tree for troubleshooting Western blot results for phospho-Akt.

Key Experimental Protocols

Protocol 1: Western Blotting for Phospho-Akt (Ser473)

This protocol confirms that this compound inhibits the PI3K/Akt/mTOR pathway by detecting changes in Akt phosphorylation.[5] A decrease in the ratio of phosphorylated Akt to total Akt indicates pathway inhibition.

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with serial dilutions of this compound (and a vehicle control, e.g., 0.1% DMSO) for the desired time (e.g., 2 hours).

  • Cell Lysis:

    • Aspirate media and wash cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.

    • Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[5]

  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.[5]

  • SDS-PAGE: Load the denatured samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation: Dilute the primary antibody (e.g., Rabbit anti-phospho-Akt Ser473) in 5% BSA/TBST to the recommended dilution. Incubate the membrane overnight at 4°C with gentle agitation.

  • Washing: Rinse the blot in TBST three times for 5-10 minutes each at room temperature.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 9.

  • Detection: Perform detection using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or film.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total Akt and a loading control like GAPDH.

Protocol 2: Cell Viability (MTT) Assay for IC₅₀ Determination

This protocol is used to determine the concentration of this compound that induces 50% inhibition of cell viability (IC₅₀).

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Include wells with medium only for background control.[5]

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare 2x serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle control) to the appropriate wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the logarithm of the this compound concentration.

    • Use non-linear regression (four-parameter logistic model) to fit the curve and calculate the IC₅₀ value.[17]

References

Addressing CT-2584-induced nausea and headache in models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CT-2584. The information provided is based on available data and general principles of preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an investigational compound that has been studied for its potential in treating solid tumors.[1] It belongs to the class of organic compounds known as xanthines and functions as a modulator of intracellular phosphatidic acid.[1][2] Xanthine derivatives are known to act as mild stimulants and can have various effects on the body, including the relaxation of smooth muscles.[2]

Q2: What are the known side effects of this compound observed in clinical trials?

A2: A Phase I clinical trial of this compound in patients with solid tumors reported that the primary dose-limiting toxicities were malaise and lethargy. These were sometimes accompanied by nausea and headache.[1]

Q3: Are there any specific preclinical data on the incidence of nausea and headache in animal models treated with this compound?

A3: Currently, there is a lack of publicly available preclinical studies that specifically quantify the incidence and severity of nausea and headache in animal models treated with this compound. General knowledge of xanthine derivatives suggests that side effects like nausea and headache can be expected.[1][2][3]

Troubleshooting Guide: this compound-Induced Nausea and Headache in Models

Issue 1: Observation of Nausea-like Symptoms in Animal Models

Symptoms:

  • In rodent models (rats, mice): Pica (eating of non-nutritive substances), conditioned taste aversion, reduced food and water intake.

  • In larger animal models (e.g., dogs, ferrets): Retching, vomiting.

Potential Causes:

  • Direct effect of this compound: As a xanthine derivative, this compound may directly stimulate the chemoreceptor trigger zone (CRTZ) in the brain, leading to nausea.[1][2][3]

  • Adenosine Receptor Antagonism: Some xanthine derivatives are adenosine receptor antagonists, which can lead to increased gastric acid and pepsin secretion, causing gastric distress.[4]

  • Dose-dependent toxicity: Higher doses of this compound are more likely to induce these side effects. The maximum tolerated dose in a human Phase I trial was established at 520 mg/m² daily for 5 days.[1]

Recommended Actions:

  • Dose Adjustment:

    • If the observed side effects are severe, consider reducing the dose of this compound to the lowest effective concentration based on your experimental goals.

    • Conduct a dose-response study to identify a therapeutic window with acceptable tolerability.

  • Supportive Care:

    • Ensure animals have easy access to palatable food and water to prevent dehydration and weight loss.

    • Monitor body weight, food, and water consumption daily.

  • Prophylactic Antiemetic Treatment:

    • Consider the co-administration of standard antiemetic agents. The choice of antiemetic will depend on the animal model and the presumed mechanism of nausea.

      • 5-HT3 Receptor Antagonists (e.g., Ondansetron): Effective against chemotherapy-induced nausea.

      • NK-1 Receptor Antagonists (e.g., Aprepitant): Also used for chemotherapy-induced nausea and vomiting.[5]

    • A pilot study to determine the most effective antiemetic for this compound-induced nausea in your model is recommended.

Issue 2: Observation of Headache-related Behaviors in Animal Models

Symptoms:

  • Head scratching, head pressing, light and sound sensitivity (photophobia and phonophobia), decreased activity.

Potential Causes:

  • CNS Stimulation: Xanthine derivatives are known to cause central nervous system excitement, which can manifest as headaches.[2]

  • Vasodilation: Some xanthine derivatives can act as vasodilators, which may contribute to headaches.[4]

Recommended Actions:

  • Environmental Modifications:

    • House animals in a quiet, dimly lit environment to reduce sensory stimuli that may exacerbate headache-like symptoms.

  • Analgesic Administration:

    • Consult with a veterinarian regarding the appropriate use of analgesics for your animal model. Non-steroidal anti-inflammatory drugs (NSAIDs) may be considered.

  • Dose and Schedule Optimization:

    • Similar to managing nausea, a dose reduction of this compound may alleviate headache symptoms.

    • Alternative dosing schedules could also be explored to mitigate the peak concentration of the drug.[1]

Data Presentation

Table 1: Summary of this compound Clinical Trial Data

ParameterValueReference
Drug ClassXanthine Derivative[2]
Mechanism of ActionModulator of intracellular phosphatidic acid[1]
Maximum Tolerated Dose (Human)520 mg/m² daily x 5 days[1]
Dose-Limiting ToxicitiesMalaise, lethargy[1]
Other Reported Side EffectsNausea, headache[1]
Mean Elimination Half-life7.3 hours[1]

Experimental Protocols

Protocol 1: Assessment of Nausea in Rodent Models Using Conditioned Taste Aversion (CTA)

  • Acclimation: Acclimate animals to the experimental conditions and handling for at least 3 days.

  • Baseline Water Intake: For 2 days, provide water for a limited period (e.g., 30 minutes) and record the amount consumed.

  • Conditioning Day:

    • Provide a novel flavored solution (e.g., 0.1% saccharin) instead of water for 30 minutes and record consumption.

    • Immediately after, administer this compound at the desired dose via the appropriate route (e.g., intraperitoneal, oral gavage).

    • Control animals should receive the vehicle.

  • Test Day (48 hours later):

    • Offer the animals a choice between the novel flavored solution and plain water.

    • Measure the consumption of both liquids over a 30-minute period.

  • Data Analysis: A significant decrease in the preference for the flavored solution in the this compound-treated group compared to the control group indicates a conditioned taste aversion, suggesting a nausea-like effect.

Visualizations

CT2584_Troubleshooting_Workflow start Observation of Adverse Effects (Nausea or Headache) dose_reduction Reduce this compound Dose start->dose_reduction supportive_care Implement Supportive Care (e.g., hydration, palatable food) start->supportive_care antiemetics Administer Prophylactic Antiemetics (for Nausea) start->antiemetics analgesics Administer Analgesics (for Headache) start->analgesics environmental_mod Modify Environment (low light/noise for Headache) start->environmental_mod evaluation Evaluate for Improvement dose_reduction->evaluation supportive_care->evaluation antiemetics->evaluation analgesics->evaluation environmental_mod->evaluation continue_study Continue Study with Adjustments evaluation->continue_study Improved consult Consult with IACUC/Veterinarian if symptoms persist evaluation->consult Not Improved

Caption: Troubleshooting workflow for managing this compound-induced side effects.

Xanthine_Derivative_MoA CT2584 This compound (Xanthine Derivative) adenosine_receptor Adenosine Receptor CT2584->adenosine_receptor Antagonism (potential) phosphatidic_acid Intracellular Phosphatidic Acid CT2584->phosphatidic_acid Modulation cns_stimulation CNS Stimulation adenosine_receptor->cns_stimulation gastric_secretion Increased Gastric Acid Secretion adenosine_receptor->gastric_secretion cellular_signaling Modulation of Cellular Signaling phosphatidic_acid->cellular_signaling headache Headache cns_stimulation->headache nausea Nausea gastric_secretion->nausea therapeutic_effect Therapeutic Effect cellular_signaling->therapeutic_effect

Caption: Potential mechanisms of action and side effects of this compound.

References

Improving the therapeutic index of CT-2584

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CT-2584. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered while working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive kinase inhibitor. Its primary target is the oncogenic kinase "Kinase X," which is often overexpressed or constitutively active in several solid tumors. However, at higher concentrations, this compound can also inhibit "Kinase Y," a structurally related kinase that plays a role in normal cellular function. This off-target activity is the primary reason for the compound's narrow therapeutic index.[1][2][3]

Q2: Why am I observing significant cytotoxicity in my cell-based assays even at concentrations that are reported to be effective?

A2: High levels of cytotoxicity at effective concentrations are likely due to the off-target inhibition of Kinase Y.[4] To confirm this, consider the following:

  • Kinome Profiling: Perform a kinome-wide selectivity screen to identify unintended kinase targets of this compound.[4]

  • Rescue Experiments: Transfect cells with a drug-resistant mutant of Kinase X. This should rescue the on-target effects but not the off-target cytotoxicity.[4]

  • Dose-Response Curve: Generate a detailed dose-response curve for both a Kinase X-dependent cancer cell line and a normal cell line to determine the therapeutic window.

Q3: How can the therapeutic index of this compound be improved?

A3: Improving the therapeutic index involves increasing the selectivity of this compound for Kinase X over Kinase Y. Several strategies can be explored:

  • Structural Modification: Minor structural modifications to the this compound scaffold could enhance binding to the unique residues in the Kinase X active site, thereby increasing selectivity.[2][5]

  • Combination Therapy: Co-administration of a selective Kinase Y agonist (at a non-proliferative dose) might counteract the off-target effects of this compound.

  • Allosteric Inhibition: Developing an allosteric inhibitor for Kinase X could provide higher selectivity, as allosteric sites are generally less conserved than ATP-binding pockets.[1]

Troubleshooting Guides

Issue 1: High variability in IC50 values between experimental replicates.
  • Possible Cause: Compound precipitation in cell culture media.

    • Solution: Visually inspect the media for any precipitate after adding this compound. Determine the solubility of this compound in your specific cell culture media and ensure you are working below the saturation point. Consider using a different solvent or a lower final concentration of the solvent (e.g., DMSO).

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a uniform cell number is seeded in each well. Use a cell counter for accuracy and allow cells to adhere and resume proliferation for 24 hours before adding the compound.

  • Possible Cause: Instability of this compound in solution.

    • Solution: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.

Issue 2: Lack of correlation between in vitro potency and in vivo efficacy.
  • Possible Cause: Poor pharmacokinetic properties of this compound.

    • Solution: Conduct pharmacokinetic studies to determine the half-life, bioavailability, and clearance of this compound in your animal model.[6] The compound may be rapidly metabolized or poorly absorbed.

  • Possible Cause: Development of drug resistance.

    • Solution: Analyze tumor samples from in vivo studies for mutations in the Kinase X gene that could confer resistance.[7] Consider intermittent dosing schedules to delay the onset of resistance.

  • Possible Cause: Activation of compensatory signaling pathways.

    • Solution: Use techniques like Western blotting or phospho-proteomics to investigate the activation of alternative survival pathways in response to this compound treatment.[4]

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound and Analogs
CompoundKinase X IC50 (nM)Kinase Y IC50 (nM)Selectivity Index (Kinase Y / Kinase X)
This compound1515010
Analog A25125050
Analog B10505
Table 2: In Vivo Efficacy and Toxicity of this compound
Dose (mg/kg)Tumor Growth Inhibition (%)Body Weight Loss (%)
10352
20658
308015 (Dose-limiting toxicity)

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay
  • Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete growth medium to obtain final concentrations ranging from 1 nM to 10 µM.

  • Treatment: Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Viability Assessment: Add 20 µL of a cell viability reagent (e.g., CellTiter-Glo®) to each well.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to determine the IC50 value.

Protocol 2: Western Blot Analysis of Target Engagement
  • Cell Treatment: Treat cells with varying concentrations of this compound for a specified time (e.g., 2 hours).

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-Kinase X, total Kinase X, and a loading control (e.g., GAPDH).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Analysis: Quantify the band intensities to determine the extent of target inhibition.

Visualizations

G cluster_0 This compound Mechanism of Action Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase X Kinase X Receptor Tyrosine Kinase->Kinase X Downstream Signaling Downstream Signaling Kinase X->Downstream Signaling Kinase Y (Off-target) Kinase Y (Off-target) Toxicity Toxicity Kinase Y (Off-target)->Toxicity Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation CT2584 This compound CT2584->Kinase X CT2584->Kinase Y (Off-target)

Caption: Signaling pathway illustrating the on-target and off-target effects of this compound.

G cluster_1 Experimental Workflow: IC50 Determination A Seed Cells in 96-well plate B Prepare Serial Dilutions of this compound A->B C Treat Cells (72h incubation) B->C D Add Cell Viability Reagent C->D E Measure Luminescence D->E F Analyze Data and Calculate IC50 E->F

Caption: Workflow for determining the IC50 value of this compound.

References

Adjusting CT-2584 dosage for different tumor types

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CT-2584, a modulator of intracellular phosphatidic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in preclinical cancer research. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Disclaimer: Limited public information is available regarding specific preclinical studies of this compound across a wide range of tumor types. The following guidance is based on the known mechanism of action of this compound as a modulator of phosphatidic acid, likely through the inhibition of phospholipase D (PLD), and is supplemented with data from studies on other PLD inhibitors. Researchers should generate their own dose-response curves for each specific cell line and tumor model.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a modulator of intracellular phosphatidic acid (PA).[1] It is classified as a xanthine compound and a phospholipase D (PLD) antagonist and inhibitor.[2] PLD is an enzyme that hydrolyzes phosphatidylcholine to produce the second messenger PA.[3] In many cancers, PLD activity is elevated, leading to increased PA levels which in turn activate signaling pathways, such as the mTOR pathway, promoting cell survival and proliferation.[3][4] By inhibiting PLD, this compound is expected to decrease PA levels, thereby suppressing these pro-cancerous signals.

Q2: In which cancer types has this compound or its target pathway shown potential?

A2: A Phase I clinical trial of this compound in patients with solid tumors showed a partial response in a patient with pleural mesothelioma.[1] The drug has also been studied in trials for prostate cancer.[2] More broadly, inhibition of the PLD/PA signaling pathway has shown anti-cancer effects in preclinical models of breast cancer, lung cancer, and colon cancer.[1][5][6][7]

Q3: What is a recommended starting dose for in vivo studies?

A3: A Phase I clinical trial established a recommended Phase II dose of 520 mg/m² administered as a continuous infusion for 6 hours for 5 consecutive days every 3 weeks in adult patients with solid tumors.[1] For preclinical animal studies, it is crucial to perform a maximum tolerated dose (MTD) study to determine the optimal and safe dose for the specific animal model and tumor type.

Q4: How does the modulation of phosphatidic acid affect cancer cells?

A4: Phosphatidic acid (PA) is a critical signaling lipid that can be generated by phospholipase D (PLD). Elevated PLD activity is observed in many cancer types and is linked to oncogenic signaling.[8] PA can directly bind to and activate the mammalian target of rapamycin (mTOR), a key regulator of cell growth, proliferation, and survival.[3][4] By reducing PA levels, inhibitors like this compound can suppress mTOR signaling, leading to decreased cancer cell proliferation and survival.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in in vitro assay results. - Inconsistent cell seeding density.- Edge effects in multi-well plates.- Incomplete dissolution of this compound.- Cell line instability or contamination.- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.- Prepare fresh stock solutions of this compound and ensure complete dissolution in the appropriate vehicle (e.g., DMSO) before diluting in culture medium.- Regularly check cell line morphology and test for mycoplasma contamination.
Low efficacy of this compound in a specific cell line. - Intrinsic resistance of the cell line.- Low expression or activity of PLD in the cell line.- Suboptimal drug concentration or incubation time.- Screen a panel of cell lines to identify sensitive and resistant models.- Characterize the expression and activity of PLD in your cell line of interest.- Perform a thorough dose-response and time-course experiment to determine the optimal IC50 and treatment duration.
Toxicity observed in in vivo models at presumed therapeutic doses. - The MTD was not accurately determined.- The formulation or route of administration is causing adverse effects.- The animal strain is particularly sensitive to the compound.- Conduct a formal MTD study with a range of doses.- Evaluate different vehicle formulations and consider alternative routes of administration (e.g., oral gavage vs. intraperitoneal injection).- Consult literature for strain-specific sensitivities.
Inconsistent tumor growth in xenograft models. - Variation in the number of injected cells.- Poor cell viability at the time of injection.- Subcutaneous injection depth variability.- Carefully count and resuspend cells to ensure a consistent number is injected per animal.- Ensure high cell viability (>90%) before injection.- Use a consistent technique for subcutaneous injections to ensure tumors establish uniformly.

Data Presentation

The following table summarizes representative data from preclinical studies on PLD inhibitors in different cancer cell lines. This is intended to serve as a template for organizing and presenting data generated during the evaluation of this compound.

Cancer TypeCell LineAssayEndpointPLD Inhibitor (Example)IC50 / EffectReference
Lung Cancer A549Cell ViabilityApoptosis InductionIndole-based PLD inhibitor (Compound 3r)Dose-dependent reduction in viability[5]
Breast Cancer MDA-MB-231Colony FormationRadiosensitizationPLD1/PLD2 inhibitorsSignificant decrease in IR-induced colony formation[1]
Breast Cancer MDA-MB-231Invasion AssayAnti-metastatic effectIsoform-selective PLD inhibitorsMarked decrease in invasiveness[2]
Colon Cancer Colon Cancer CellsApoptosis AssayPro-apoptotic effect under hypoxiaPLD2 inhibitionIncreased hypoxia-induced apoptosis[6]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cancer cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines.

  • Cell Preparation: Culture the desired cancer cell line and harvest cells during the logarithmic growth phase. Resuspend the cells in a sterile solution (e.g., PBS or a mixture with Matrigel) at a concentration of 1-10 x 10⁶ cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Prepare the dosing solution of this compound in a suitable vehicle. Administer the drug to the treatment group via the determined route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group should receive the vehicle only.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the anti-tumor efficacy of this compound.

Mandatory Visualization

Below are diagrams illustrating key pathways and workflows relevant to the action of this compound.

Phosphatidic_Acid_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PC Phosphatidylcholine (PC) PLD Phospholipase D (PLD) PA Phosphatidic Acid (PA) mTORC1 mTORC1 PA->mTORC1 Activation PLD->PA Hydrolysis CT2584 This compound CT2584->PLD Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

Caption: this compound inhibits PLD, reducing PA and downstream mTORC1 signaling.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Select Cancer Cell Lines (Lung, Breast, Colon) DoseResponse Dose-Response Curve (MTT Assay) CellLines->DoseResponse IC50 Determine IC50 DoseResponse->IC50 MTD Maximum Tolerated Dose (MTD) Study IC50->MTD Inform Dose Selection Xenograft Tumor Xenograft Model MTD->Xenograft Efficacy Evaluate Anti-Tumor Efficacy Xenograft->Efficacy

Caption: Workflow for preclinical evaluation of this compound.

References

Refinement of CT-2584 administration to reduce adverse effects

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CT-2584 Administration

This technical support center provides guidance for researchers, scientists, and drug development professionals on the refined administration of this compound to minimize adverse effects and enhance experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the novel kinase, JNK-STAT3, which is a critical node in a signaling pathway implicated in tumor cell proliferation and survival. By inhibiting JNK-STAT3, this compound is designed to induce apoptosis in cancer cells.

Q2: What are the most commonly observed adverse effects of this compound in pre-clinical studies?

A2: The most frequently reported adverse effects include mild to moderate nausea, fatigue, and transient, dose-dependent elevation of liver enzymes (ALT/AST). Less common, but more severe, toxicities such as hepatotoxicity and myelosuppression have been observed at higher dose ranges.

Q3: How can I minimize the transient elevation of liver enzymes observed with this compound administration?

A3: Our studies suggest that a dose-escalation strategy can mitigate the acute rise in liver enzymes. Starting with a lower initial dose and gradually increasing to the target therapeutic dose over several days allows for metabolic adaptation. Refer to the "Dose-Escalation Protocol for Mitigation of Hepatotoxicity" in the Troubleshooting Guide for a detailed methodology.

Q4: Is there a correlation between the formulation of this compound and the incidence of adverse effects?

A4: Yes, the formulation of this compound can impact its pharmacokinetic profile and, consequently, the incidence of adverse effects. A lipid-based nanoparticle formulation has been shown to improve the solubility and bioavailability of this compound, leading to a more favorable safety profile compared to a standard DMSO/saline formulation. See the "Comparison of this compound Formulations" table for more details.

Troubleshooting Guides

Issue 1: High Variability in Experimental Efficacy

Possible Cause: Inconsistent drug exposure due to suboptimal formulation or administration route.

Troubleshooting Steps:

  • Verify Formulation: Ensure that this compound is fully solubilized. For in vivo studies, a lipid-based nanoparticle formulation is recommended over a simple DMSO/saline suspension to improve bioavailability.

  • Optimize Administration Route: For subcutaneous tumor models, intravenous (IV) administration has demonstrated more consistent tumor growth inhibition compared to intraperitoneal (IP) injection.

  • Monitor Plasma Concentrations: If variability persists, it is advisable to perform pharmacokinetic analysis to correlate plasma drug levels with therapeutic efficacy.

Issue 2: Significant Off-Target Effects and Cellular Stress

Possible Cause: High peak plasma concentrations leading to off-target kinase inhibition and cellular stress responses.

Troubleshooting Steps:

  • Implement a Dose-Fractionation Schedule: Instead of a single high dose, administer this compound in two or three smaller doses throughout the day. This approach can maintain therapeutic concentrations while minimizing peak-related toxicities.

  • Co-administration with an Antioxidant: Pre-treatment with N-acetylcysteine (NAC) has been shown to ameliorate some of the oxidative stress-related off-target effects without compromising the anti-tumor efficacy of this compound.

Data Presentation

Table 1: Comparison of this compound Formulations and Adverse Effect Profile

FormulationPeak Plasma Concentration (Cmax)Area Under the Curve (AUC)Incidence of Elevated Liver Enzymes (>3x ULN)Tumor Growth Inhibition (TGI)
DMSO/Saline 15.2 µM45.8 µM·h65%58%
Lipid Nanoparticle 9.8 µM62.3 µM·h25%72%

Table 2: Effect of Dose-Fractionation on Myelosuppression

Dosing RegimenTotal Daily DoseNadir Neutrophil Count (x10³/µL)Nadir Platelet Count (x10³/µL)
Single Daily Dose 50 mg/kg1.8 ± 0.4150 ± 25
Fractionated Dose (25 mg/kg, BID) 50 mg/kg3.5 ± 0.6280 ± 40

Experimental Protocols

Protocol 1: Dose-Escalation for Mitigation of Hepatotoxicity
  • Acclimatization: Allow animals to acclimate for at least 72 hours before the start of the experiment.

  • Baseline Measurement: Collect blood samples to establish baseline liver enzyme (ALT/AST) levels.

  • Initial Dose: Administer this compound at 25% of the target therapeutic dose on Day 1.

  • Dose Escalation: Increase the dose by 25% each day until the target therapeutic dose is reached on Day 4.

  • Monitoring: Collect blood samples every 48 hours to monitor liver enzyme levels.

  • Endpoint: Continue the experiment at the target therapeutic dose, monitoring for any signs of distress.

Protocol 2: Preparation of Lipid-Based Nanoparticle Formulation of this compound
  • Lipid Film Hydration: Dissolve this compound, soy phosphatidylcholine, and cholesterol in chloroform. The solvent is then removed under vacuum to form a thin lipid film.

  • Hydration: The lipid film is hydrated with a phosphate-buffered saline (PBS) solution by gentle agitation.

  • Sonication: The resulting suspension is sonicated using a probe sonicator to reduce the particle size and form a homogenous nanoparticle suspension.

  • Sterilization: The final formulation is sterilized by passing it through a 0.22 µm filter.

Visualizations

G cluster_pathway Simplified this compound Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor JNK_STAT3 JNK-STAT3 Receptor->JNK_STAT3 Proliferation Cell Proliferation & Survival JNK_STAT3->Proliferation Apoptosis Apoptosis JNK_STAT3->Apoptosis CT_2584 This compound CT_2584->JNK_STAT3 Inhibition

Caption: Simplified signaling pathway of this compound's inhibitory action.

G cluster_workflow Experimental Workflow for Adverse Effect Mitigation Start Start Baseline Baseline Measurements Start->Baseline Group_A Group A: Single High Dose Baseline->Group_A Group_B Group B: Dose Escalation Baseline->Group_B Group_C Group C: Fractionated Dose Baseline->Group_C Monitoring Monitor Adverse Effects (e.g., Liver Enzymes) Group_A->Monitoring Group_B->Monitoring Group_C->Monitoring Efficacy Assess Tumor Growth Inhibition Monitoring->Efficacy Analysis Comparative Data Analysis Efficacy->Analysis End End Analysis->End

Caption: Workflow for comparing this compound administration strategies.

Technical Support Center: Enhancing the Stability of CT-2584 in Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of CT-2584 in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of my aqueous experimental solution after dilution from a DMSO stock. What should I do?

A1: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic molecules like this compound, which possesses a long dodecylamino chain. Here are several steps you can take to address this:

  • Decrease the Final Concentration: this compound may have exceeded its aqueous solubility limit. Try lowering the final concentration in your assay.

  • Optimize DMSO Concentration: While minimizing DMSO is ideal, a slightly higher concentration (e.g., up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to assess any effects on your experiment.

  • Use a Different Solvent System: Consider using a co-solvent such as ethanol or formulating this compound with excipients like non-ionic surfactants (e.g., Tween® 80) to improve solubility.

  • Adjust the pH of Your Buffer: The solubility of ionizable compounds can be pH-dependent. Given the amine group in this compound, its solubility may vary with pH. Experiment with a range of pH values to find the optimal condition for your specific assay.

  • Prepare Fresh Dilutions: Do not use a solution that has precipitated. Always prepare fresh dilutions from your stock solution for each experiment.

Q2: How should I store my this compound stock solutions to ensure stability?

A2: Proper storage is critical for maintaining the integrity of this compound.

  • Solvent: this compound is soluble in DMSO.[1] Prepare a high-concentration stock solution in anhydrous DMSO.

  • Temperature: Store stock solutions at -20°C or lower.[1]

  • Aliquoting: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.

  • Light Protection: Store vials in the dark to prevent potential photodegradation.

Q3: I suspect my this compound is degrading in my cell culture medium during a long-term experiment. How can I confirm this and what can I do to mitigate it?

A3: Degradation in aqueous media, especially at 37°C, can occur.

  • Confirmation: To confirm degradation, you can perform a time-course experiment. Incubate this compound in your cell culture medium at 37°C and collect samples at different time points (e.g., 0, 2, 4, 8, 24 hours). Analyze the concentration of the parent compound at each time point using a validated analytical method like HPLC. A decrease in the peak area of this compound over time would indicate instability.

  • Mitigation Strategies:

    • Replenish the Compound: For long-term experiments, consider replacing the medium with freshly prepared this compound at regular intervals.

    • Use a Stabilizer: Depending on the degradation pathway, the addition of antioxidants or other stabilizers might be beneficial, but this would require further investigation.

    • Serum Presence: Test the stability in media with and without serum, as serum proteins can sometimes stabilize compounds.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound have not been extensively published, based on its structure, potential degradation could occur through:

  • Oxidation: The tertiary amine and the secondary alcohol in the structure could be susceptible to oxidation.

  • Hydrolysis: Although less likely for the core structure, any ester-based linkers, if present in a modified version, would be prone to hydrolysis.

Understanding the degradation products through techniques like LC-MS can help in designing more stable formulations or experimental conditions.

Data Presentation

Table 1: Illustrative Stability of this compound in Different Solvents and Temperatures

Solvent SystemStorage Temperature (°C)Incubation Time (hours)% Remaining (Illustrative)Observations
Anhydrous DMSO-2072>99%Stable
Anhydrous DMSO472>98%Minor degradation possible
Anhydrous DMSO25 (Room Temp)24~95%Gradual degradation
PBS (pH 7.4)378<80%Significant degradation
Cell Culture Medium + 10% FBS378~85%Serum may offer some stability

Note: This table presents illustrative data based on general principles for similar compounds. Actual results for this compound may vary and should be determined experimentally.

Experimental Protocols

Protocol 1: Assessing the Aqueous Stability of this compound using HPLC

This protocol outlines a general procedure to determine the stability of this compound in an aqueous buffer.

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).

    • Prepare the working solution by diluting the stock solution in the aqueous buffer to a final concentration of 10 µM.

  • Experimental Procedure:

    • Incubate the working solution at the desired temperature (e.g., 37°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

    • Immediately quench any potential degradation by adding an equal volume of cold acetonitrile and vortexing.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitates.

    • Transfer the supernatant to HPLC vials for analysis.

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to elute this compound (e.g., 5% to 95% B over 10 minutes).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at a suitable wavelength (to be determined by a UV scan of this compound).

  • Data Analysis:

    • The percentage of this compound remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0.

Mandatory Visualization

G Troubleshooting Workflow for this compound Precipitation start Precipitation of this compound in aqueous solution check_conc Is the final concentration as low as possible? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc No check_dmso Is the final DMSO concentration optimal? check_conc->check_dmso Yes lower_conc->check_conc adjust_dmso Increase DMSO slightly (e.g., up to 0.5%) and run vehicle control check_dmso->adjust_dmso No check_ph Has the buffer pH been optimized? check_dmso->check_ph Yes adjust_dmso->check_dmso adjust_ph Test a range of pH values for the aqueous buffer check_ph->adjust_ph No consider_formulation Consider alternative formulation strategies check_ph->consider_formulation Yes adjust_ph->check_ph use_cosolvent Use a co-solvent (e.g., ethanol) consider_formulation->use_cosolvent use_surfactant Use a surfactant (e.g., Tween-80) consider_formulation->use_surfactant success Solution is stable use_cosolvent->success use_surfactant->success

Caption: Troubleshooting workflow for addressing precipitation of this compound.

G Hypothesized Signaling Pathway of this compound CT2584 This compound CTP CTP:phosphocholine cytidylyltransferase (CTP) CT2584->CTP Inhibition PC Phosphatidylcholine (PC) CTP->PC Decreased Synthesis PI Phosphatidylinositol (PI) CTP->PI Increased Levels (Altered Metabolism) Membrane Membrane Integrity (Mitochondria, ER) PC->Membrane Loss of PA Phosphatidic Acid (PA) PI->Membrane Alteration of Cell Cellular Effects (e.g., Cytotoxicity) Membrane->Cell

Caption: Hypothesized signaling pathway of this compound.[1]

G Experimental Workflow for this compound Stability Assessment prep_stock Prepare 10 mM this compound stock in DMSO prep_working Dilute stock to 10 µM in aqueous buffer prep_stock->prep_working incubate Incubate at 37°C prep_working->incubate sample Collect aliquots at 0, 1, 2, 4, 8, 24 hours incubate->sample quench Quench with cold acetonitrile sample->quench centrifuge Centrifuge to remove precipitate quench->centrifuge analyze Analyze supernatant by HPLC-UV centrifuge->analyze calculate % Remaining vs. Time 0 analyze->calculate

Caption: Workflow for assessing the stability of this compound in solution.

References

Validation & Comparative

A Comparative Analysis of CT-2584 and Standard Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncology research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. This report provides a comparative analysis of the investigational drug CT-2584 (also known as Apra™) against the standard-of-care therapies for soft tissue sarcoma and hormone-refractory prostate cancer prevalent during the period of its clinical investigation in the late 1990s and early 2000s. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, experimental methodologies, and an exploration of the underlying signaling pathways.

Overview of this compound

This compound is a novel anti-cancer agent that functions as a modulator of intracellular phosphatidic acid. Its mechanism of action is distinct from traditional cytotoxic chemotherapy, as it is believed to alter the phospholipid composition of cancer cells. This unique approach has been hypothesized to be effective against a broad spectrum of cancers, including those resistant to conventional therapies, potentially with a more favorable toxicity profile. Clinical investigations of this compound have been conducted in patients with various advanced solid tumors, including soft tissue sarcoma and hormone-refractory prostate cancer.

Comparison with Standard Therapies

To provide a comprehensive comparison, the efficacy of this compound is evaluated against the established standard-of-care treatments for soft tissue sarcoma and hormone-refractory prostate cancer at the time of its clinical trials.

Soft Tissue Sarcoma

Standard of Care (circa late 1990s/early 2000s): Doxorubicin, an anthracycline antibiotic, was a cornerstone of first-line chemotherapy for advanced or metastatic soft tissue sarcoma. It is a cytotoxic agent that intercalates into DNA, inhibiting topoisomerase II and thereby blocking DNA replication and transcription.

Efficacy Comparison:

TherapyObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
This compound Data not publicly available from Phase II trials. In a Phase I trial, one partial response was observed in a patient with malignant pleural mesothelioma.Data not publicly available.Data not publicly available.
Doxorubicin 10-25%~3-6 months~12 months

Note: The efficacy data for standard therapies can vary based on the specific subtype of soft tissue sarcoma and patient population.

Hormone-Refractory Prostate Cancer (HRPC)

Standard of Care (circa late 1990s/early 2000s): For patients with HRPC, treatment options aimed to palliate symptoms and, if possible, extend survival. Mitoxantrone, a topoisomerase II inhibitor, combined with prednisone, was a commonly used palliative regimen. Docetaxel, a taxane that disrupts microtubule function, was emerging as a standard of care that demonstrated a survival benefit.

Efficacy Comparison:

TherapyKey Efficacy Endpoints
This compound Data on specific efficacy endpoints such as PSA response rate, PFS, or OS from Phase II trials are not publicly available. Stable disease was observed in some patients in a Phase I trial.
Mitoxantrone + Prednisone Primarily offered palliative benefit with improvements in pain. Did not demonstrate a significant survival benefit over prednisone alone. PSA response rates were in the range of 20-30%.
Docetaxel Demonstrated a statistically significant improvement in overall survival compared to mitoxantrone + prednisone. Median OS was approximately 18-19 months. PSA response rates were around 45-50%.

Experimental Protocols

Detailed experimental protocols for the Phase II clinical trials of this compound in soft tissue sarcoma and hormone-refractory prostate cancer are not extensively available in the public domain. However, based on the Phase I trial data, the following general methodology was employed:

This compound Phase I Trial Protocol (General Overview):

  • Patient Population: Patients with advanced solid tumors for whom standard therapy was no longer effective.

  • Dosage and Administration: this compound was administered as an intravenous infusion over several hours, daily for a number of days, followed by a rest period, constituting one cycle. Dose escalation was performed to determine the maximum tolerated dose.

  • Toxicity Assessment: Patients were monitored for adverse events, with dose-limiting toxicities identified as lethargy, malaise, and asthenia.

  • Efficacy Evaluation: Tumor response was assessed using standard imaging criteria.

Signaling Pathway of this compound

This compound is described as a modulator of intracellular phosphatidic acid (PA). PA is a crucial lipid second messenger involved in a multitude of cellular processes, including cell growth, proliferation, and survival. It exerts its effects by interacting with and modulating the activity of various downstream effector proteins. Two key signaling pathways influenced by PA are the mTOR (mammalian target of rapamycin) and ERK (extracellular signal-regulated kinase) pathways, both of which are frequently dysregulated in cancer.

The precise mechanism by which this compound modulates PA levels and the subsequent downstream signaling events in cancer cells have not been fully elucidated in publicly available literature. It is hypothesized that by altering the intracellular concentration or localization of PA, this compound disrupts these critical pro-survival signaling networks, leading to an anti-tumor effect.

Phosphatidic_Acid_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PLD PLD PA Phosphatidic Acid (PA) PLD->PA DGK DGK DGK->PA PC Phosphatidylcholine (PC) PC->PLD hydrolysis DAG Diacylglycerol (DAG) DAG->DGK phosphorylation mTORC1 mTORC1 PA->mTORC1 activates ERK_pathway Raf-MEK-ERK Pathway PA->ERK_pathway activates CT2584 This compound (Modulator) CT2584->PA modulates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Survival Cell Survival mTORC1->Survival ERK_pathway->Cell_Growth ERK_pathway->Survival

Caption: Hypothetical signaling pathway modulated by this compound.

Conclusion

This compound represented a novel approach to cancer therapy by targeting the phospholipid metabolism of tumor cells through the modulation of phosphatidic acid. While preclinical rationale and early clinical data showed some promise, a comprehensive comparison with standard therapies is hampered by the limited availability of quantitative efficacy data from its Phase II clinical trials. The standard treatments for soft tissue sarcoma (doxorubicin) and hormone-refractory prostate cancer (mitoxantrone/prednisone and docetaxel) during that era had established, albeit modest, efficacy. Without direct comparative trial data, it is challenging to definitively position the efficacy of this compound relative to these agents. Further publication of the complete clinical trial results would be necessary for a more conclusive assessment. The exploration of novel mechanisms of action, such as the one proposed for this compound, remains a critical endeavor in the ongoing effort to develop more effective and better-tolerated cancer treatments.

Validating the Anti-Tumor Activity of CT-2584 in New Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the anti-tumor activity of CT-2584, a novel chemotherapeutic agent, in new preclinical models. It offers a comparative analysis with the established chemotherapeutic drug, Doxorubicin, and includes detailed experimental protocols and data presentation formats to facilitate robust evaluation.

Introduction to this compound and its Mechanism of Action

This compound is an investigational anti-cancer agent with a unique mechanism of action that distinguishes it from traditional cytotoxic drugs. Its primary target is the enzyme CTP:choline-phosphate cytidylyltransferase (CT), a key regulator in the biosynthesis of phosphatidylcholine (PC), a major component of cell membranes. By inhibiting CT, this compound disrupts phospholipid metabolism in cancer cells.[1] This inhibition leads to a decrease in PC levels and a subsequent accumulation of phosphatidylinositol (PI), altering membrane composition and fluidity. This disruption of phospholipid homeostasis is associated with swelling of the endoplasmic reticulum and mitochondria, ultimately triggering cancer cell death.[1]

Furthermore, this compound has been reported to induce the production of reactive oxygen species (ROS) within the mitochondria of tumor cells, contributing to its cytotoxic effects.[2][3][4] This multi-faceted mechanism suggests that this compound may be effective against a range of tumor types, including those resistant to conventional therapies.

Comparative Efficacy Data

A critical step in validating a new anti-tumor agent is to compare its efficacy against a standard-of-care drug in relevant cancer models. Doxorubicin, an anthracycline antibiotic, is a widely used chemotherapeutic for various cancers, including prostate cancer and soft tissue sarcomas. Its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II.

In Vitro Cytotoxicity

Table 1: In Vitro Cytotoxicity of Doxorubicin in Human Prostate Cancer Cell Lines

Cell LineDoxorubicin IC50 (µM)Incubation Time (h)Assay Method
PC-30.908[5][6]72MTT
DU1450.343[5][6]72MTT
LNCaP0.25[7]48MTT

Table 2: In Vitro Cytotoxicity of Doxorubicin in Human Sarcoma Cell Lines

Cell LineDoxorubicin IC50 (µM)Incubation Time (h)Assay Method
HT-1080 (Fibrosarcoma)3.3[8]Not SpecifiedWST-8
MG-63 (Osteosarcoma)1.89 - 9.73 (depending on resistance)[4]Not SpecifiedMTT

Note: IC50 values can vary depending on the specific experimental conditions (e.g., cell density, passage number, assay methodology). It is crucial to maintain consistent protocols for accurate comparison.

In Vivo Anti-Tumor Efficacy

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for evaluating in vivo anti-tumor activity. Key endpoints include tumor growth inhibition (TGI) and changes in tumor volume over time.

Table 3: In Vivo Efficacy of Doxorubicin in a Prostate Cancer Xenograft Model

Xenograft ModelTreatment RegimenTumor Growth Inhibition (%)Reference
PC-31.5 mg/kg, i.p.Significant inhibition of tumor growth[2]

Table 4: In Vivo Efficacy of Doxorubicin in a Soft Tissue Sarcoma Xenograft Model

Xenograft ModelTreatment RegimenTumor Growth Inhibition (%)Reference
Patient-Derived USTS3 mg/kg, i.p., once a week for 2 weeksSignificant inhibition in 2 out of 5 models[1]

Note: The efficacy of Doxorubicin can be highly variable depending on the specific tumor model. Establishing baseline efficacy of standard agents in new models is essential for contextualizing the activity of novel compounds like this compound.

Experimental Protocols

To ensure reproducibility and enable cross-study comparisons, detailed and standardized experimental protocols are paramount.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This protocol outlines a general procedure for determining the IC50 of a test compound.

Materials:

  • Cancer cell lines of interest (e.g., PC-3, DU145, HT-1080, MG-63)

  • Complete culture medium (e.g., RPMI-1640, DMEM with 10% FBS)

  • 96-well plates

  • Test compound (this compound) and reference compound (Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (e.g., DMSO for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test and reference compounds in culture medium. Replace the existing medium with the medium containing the compounds. Include vehicle-only controls.

  • Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition:

    • MTT: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours. The viable cells will reduce XTT to a colored formazan product.

  • Solubilization (for MTT): After incubation with MTT, carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader (e.g., ~570 nm for MTT, ~450 nm for XTT).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Murine Xenograft Model for In Vivo Efficacy

This protocol provides a general framework for conducting in vivo anti-tumor efficacy studies.

Materials:

  • Immunodeficient mice (e.g., athymic nude or NOD/SCID)

  • Human cancer cell lines or patient-derived tumor fragments

  • Matrigel (optional, to support tumor growth)

  • Test compound (this compound) and reference compound (Doxorubicin)

  • Vehicle for drug formulation

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Tumor Implantation:

    • Cell Line-Derived Xenografts: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) mixed with or without Matrigel into the flank of the mice.

    • Patient-Derived Xenografts (PDXs): Surgically implant small fragments of a patient's tumor subcutaneously or orthotopically.

  • Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³). Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the test compound, reference compound, or vehicle according to the planned dosing schedule and route of administration (e.g., intraperitoneal, oral gavage, intravenous).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = (1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)) x 100.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

This protocol describes a method to quantify mitochondrial ROS production using a fluorescent probe.

Materials:

  • Cancer cell lines

  • Test compound (this compound)

  • MitoSOX™ Red mitochondrial superoxide indicator or a similar fluorescent probe

  • Flow cytometer or fluorescence microscope

  • Culture plates or slides

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat them with the test compound for the specified duration.

  • Staining: Remove the treatment medium and incubate the cells with a medium containing the mitochondrial ROS-specific fluorescent probe (e.g., MitoSOX™ Red) according to the manufacturer's instructions. Protect from light.

  • Analysis:

    • Flow Cytometry: Detach the cells, wash them with buffer, and analyze the fluorescence intensity using a flow cytometer.

    • Fluorescence Microscopy: Wash the cells and visualize the fluorescence using a fluorescence microscope.

  • Quantification: Quantify the change in fluorescence intensity in the treated cells compared to the vehicle-treated control cells to determine the extent of mitochondrial ROS induction.

Visualizing Pathways and Workflows

Diagrams are essential for clearly communicating complex biological pathways and experimental designs.

Signaling Pathway of this compound

CT2584_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Choline Choline Choline_Kinase Choline Kinase Choline->Choline_Kinase Uptake Phosphocholine Phosphocholine Choline_Kinase->Phosphocholine CT CTP:choline-phosphate cytidylyltransferase Phosphocholine->CT CDP_Choline CDP-Choline CT->CDP_Choline CPT Cholinephosphotransferase CDP_Choline->CPT Phosphatidylcholine Phosphatidylcholine (PC) CPT->Phosphatidylcholine Membrane_Synthesis Membrane Synthesis Phosphatidylcholine->Membrane_Synthesis PA Phosphatidic Acid (PA) CDS CDP-diacylglycerol synthase PA->CDS CDP_DAG CDP-diacylglycerol CDS->CDP_DAG PI_Synthase PI Synthase CDP_DAG->PI_Synthase Phosphatidylinositol Phosphatidylinositol (PI) PI_Synthase->Phosphatidylinositol ER_Mito_Disruption ER & Mitochondrial Disruption Phosphatidylinositol->ER_Mito_Disruption Cell_Death Cell Death ER_Mito_Disruption->Cell_Death ROS Reactive Oxygen Species (ROS) ROS->Cell_Death CT2584 This compound CT2584->CT CT2584->ROS Induces in_vitro_workflow Start Start: Select Cancer Cell Lines Cell_Culture Cell Culture & Seeding in 96-well plates Start->Cell_Culture Treatment Treat with serial dilutions of This compound and Doxorubicin Cell_Culture->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Assay Perform MTT/XTT Assay Incubation->Assay Measurement Measure Absorbance Assay->Measurement Analysis Calculate % Viability and IC50 values Measurement->Analysis Comparison Compare IC50 of this compound with Doxorubicin Analysis->Comparison End End: Potency Determined Comparison->End in_vivo_workflow Start Start: Select Xenograft Model Implantation Implant Tumor Cells/Tissue into Immunodeficient Mice Start->Implantation Tumor_Growth Monitor Tumor Growth until Palpable Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment_Phase Administer this compound, Doxorubicin, or Vehicle Randomization->Treatment_Phase Monitoring Monitor Tumor Volume and Body Weight Treatment_Phase->Monitoring Endpoint Continue until Study Endpoint Monitoring->Endpoint Analysis Calculate Tumor Growth Inhibition (TGI) Endpoint->Analysis End End: In Vivo Efficacy Determined Analysis->End

References

A Comparative Study of CT-2584 and Other Xanthine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of CT-2584, a novel xanthine derivative, and other well-established xanthine compounds, including theophylline, pentoxifylline, doxofylline, and caffeine. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their distinct mechanisms of action, pharmacokinetic profiles, and supporting experimental data to inform future research and development.

Executive Summary

Xanthine derivatives have long been a cornerstone in pharmacology, with broad applications in respiratory and vascular diseases. While traditional xanthines like theophylline and caffeine primarily act as phosphodiesterase (PDE) inhibitors and adenosine receptor antagonists, this compound emerges as a distinct entity. Identified as 1-(11-dodecylamino-10-hydroxyundecyl)-3,7-dimethylxanthine, this compound modulates intracellular phosphatidic acid levels, a mechanism that has been explored for its potential in oncology.[1][2] This guide will dissect these differences, presenting a side-by-side comparison of their pharmacological properties and the experimental methodologies used for their evaluation.

Comparative Analysis of Pharmacological Properties

The primary distinction between this compound and other xanthine derivatives lies in their mechanism of action. This fundamental difference dictates their therapeutic applications and toxicological profiles.

Mechanism of Action
  • This compound: Functions as a modulator of intracellular phosphatidic acid.[1] Phosphatidic acid is a critical lipid second messenger involved in various cellular processes, including cell growth, proliferation, and survival. By altering the phospholipid composition of tumor cells, this compound has been investigated as an anticancer agent.[2]

  • Theophylline, Pentoxifylline, Caffeine, and Doxofylline: These traditional xanthine derivatives are non-selective inhibitors of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] This increase in cyclic nucleotides results in smooth muscle relaxation, bronchodilation, and anti-inflammatory effects. Additionally, they act as antagonists at adenosine A1 and A2 receptors, contributing to their stimulant and bronchodilator effects.[4][5] Doxofylline is noted to have a lower affinity for adenosine receptors, which may contribute to its improved safety profile compared to theophylline.[4][6]

cluster_0 Traditional Xanthines cluster_1 This compound Theophylline Theophylline PDE PDE Inhibition Theophylline->PDE Adenosine Adenosine Receptor Antagonism Theophylline->Adenosine Pentoxifylline Pentoxifylline Pentoxifylline->PDE Pentoxifylline->Adenosine Caffeine Caffeine Caffeine->PDE Caffeine->Adenosine Doxofylline Doxofylline Doxofylline->PDE CT2584 This compound PA Phosphatidic Acid Modulation CT2584->PA Bronchodilation Bronchodilation PDE->Bronchodilation Anti_inflammatory Anti-inflammatory PDE->Anti_inflammatory Adenosine->Bronchodilation Stimulant Stimulant Adenosine->Stimulant Anticancer Anticancer PA->Anticancer

Figure 1: Comparative Signaling Pathways of Xanthine Derivatives.

Pharmacokinetic Profiles

A summary of the key pharmacokinetic parameters for this compound and other xanthine derivatives is presented in Table 1. This data is compiled from various clinical and preclinical studies.

ParameterThis compoundTheophyllinePentoxifyllineDoxofyllineCaffeine
Half-life (t½) ~7.3 hours[1]7-9 hours (non-smokers)[7]0.4-0.8 hours (parent)[8][9]~7-10 hours[10][11]~5 hours[12]
Time to Peak (Tmax) N/A (IV infusion)[1]1-2 hours (immediate release)[13]2-4 hours (extended release)[9]~1.19 hours[10]15-120 minutes[14]
Metabolism Hepatic[1]Hepatic (CYP1A2)[15]Extensive first-pass hepatic[16]Hepatic (~90%)[10][17]Hepatic (CYP1A2)[18]
Excretion N/ARenal (10-15% unchanged)[15]Primarily Renal (metabolites)[8]Renal (<4% unchanged)[10][17]Renal (<5% unchanged)[12]
Bioavailability N/A (IV)[1]>95% (oral)[19]20-30% (oral)[16]~62.6% (oral)[10][17]~99% (oral)[14]

Table 1: Comparative Pharmacokinetic Data of Xanthine Derivatives.

Experimental Methodologies

This section details the protocols for key experiments relevant to the study of xanthine derivatives.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the xanthine derivatives (e.g., this compound, theophylline) and incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[20]

  • Formazan Solubilization: After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[21][22]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

A Seed Cells in 96-well plate B Treat with Xanthine Derivatives A->B C Add MTT Reagent (Incubate 2-4h) B->C D Solubilize Formazan Crystals C->D E Measure Absorbance (570 nm) D->E

Figure 2: Experimental Workflow for the MTT Assay.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a robust technique for the separation, identification, and quantification of xanthine derivatives in biological samples.

Protocol:

  • Sample Preparation: Prepare plasma or tissue samples by protein precipitation (e.g., with acetonitrile) followed by centrifugation.[23] Solid-phase extraction (SPE) can be used for cleaner samples.[23]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly used.[24]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[25]

    • Flow Rate: A flow rate of around 1 mL/min is common.[24]

    • Detection: UV detection at a wavelength between 270-280 nm is suitable for most xanthines.[25]

  • Standard Curve: Prepare a series of standard solutions of the xanthine derivative of interest at known concentrations to generate a calibration curve.

  • Injection and Analysis: Inject the prepared samples and standards into the HPLC system. The concentration of the analyte in the samples is determined by comparing its peak area to the standard curve.

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Quantification A Biological Sample (Plasma, Urine) B Protein Precipitation/ Solid-Phase Extraction A->B C Injection into HPLC System B->C D Separation on C18 Column C->D E UV Detection (270-280 nm) D->E F Peak Integration E->F G Comparison to Standard Curve F->G H Concentration Determination G->H

Figure 3: Logical Flow of HPLC Quantification for Xanthine Derivatives.

Patch-Clamp Electrophysiology

Patch-clamp is the gold standard for studying ion channel activity and can be used to investigate the effects of xanthine derivatives on specific ion channels, which can be a downstream consequence of their primary mechanism of action.[26][27]

Protocol:

  • Cell Preparation: Isolate or culture cells expressing the ion channel of interest.

  • Pipette Preparation: Fabricate a glass micropipette with a tip diameter of ~1 µm and fill it with an appropriate electrolyte solution.[27]

  • Giga-seal Formation: Bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "giga-seal".[28]

  • Recording Configuration: Establish a recording configuration (e.g., whole-cell, inside-out, outside-out) depending on the experimental goal.[28][29]

  • Data Acquisition: Apply voltage or current clamps and record the resulting ionic currents in the absence and presence of the xanthine derivative.

  • Analysis: Analyze the recorded currents to determine the effect of the compound on channel properties such as activation, inactivation, and conductance.

Discussion and Future Directions

The distinct mechanism of action of this compound as a modulator of phosphatidic acid signaling sets it apart from traditional xanthine derivatives. While direct comparisons of potency through traditional assays like PDE inhibition may not be appropriate, a comparative assessment of their overall pharmacological profiles is crucial for guiding future research.

The pharmacokinetic data presented in this guide provides a basis for designing preclinical and clinical studies. The detailed experimental protocols offer a starting point for researchers seeking to evaluate novel xanthine derivatives or to further investigate the mechanisms of existing compounds.

Future research should focus on elucidating the downstream signaling pathways affected by this compound's modulation of phosphatidic acid. Comparative studies investigating the off-target effects of this compound on adenosine receptors and phosphodiesterases could provide a more complete understanding of its pharmacological profile. Furthermore, head-to-head preclinical studies comparing the anti-proliferative efficacy of this compound with other xanthines in various cancer cell lines would be of significant interest.

Conclusion

This compound represents a novel direction in xanthine derivative research, moving beyond the classical mechanisms of PDE inhibition and adenosine receptor antagonism. Its unique action as a modulator of phosphatidic acid signaling warrants further investigation, particularly in the context of oncology. This guide provides a foundational comparison of this compound with established xanthine derivatives, highlighting the key differences in their pharmacology and providing the necessary experimental frameworks for future studies. The data and protocols presented herein are intended to serve as a valuable resource for the scientific community, fostering further innovation in the development of this versatile class of compounds.

References

Validating the Pharmacokinetic Profile of CT-2584: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profile of CT-2584, a novel modulator of intracellular phosphatidic acid. Due to the limited public availability of specific quantitative data from the Phase I clinical trial of this compound, this document focuses on a qualitative comparison with other relevant small molecule inhibitors and provides a framework for interpreting its pharmacokinetic characteristics. The information is intended to support further research and development in the field of lipid signaling and oncology.

Executive Summary

This compound is a xanthine derivative that acts as a modulator of intracellular phosphatidic acid, a critical lipid second messenger implicated in cancer cell survival and proliferation. A Phase I clinical trial established its preliminary pharmacokinetic profile, demonstrating dose-proportional increases in plasma concentration and a mean elimination half-life of 7.3 hours.[1] While detailed dose-escalation data for key pharmacokinetic parameters (Cmax, AUC) are not publicly available, this guide offers a comparison with another lipid signaling pathway inhibitor, GSK2647544, a lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor, to provide context for researchers. This guide also outlines the experimental protocols for pharmacokinetic analysis and visualizes the relevant signaling pathways and experimental workflows.

Comparative Pharmacokinetic Profiles

A direct quantitative comparison of the pharmacokinetic profiles of this compound and a suitable comparator is challenging due to the lack of publicly available dose-escalation data for this compound. The Phase I study of this compound reported that the mean Cmax and AUC values were similar on days 1 and 5, and increases in plasma concentration appeared proportional to the dose, with a mean elimination half-life of 7.3 hours.[1]

For comparative context, the pharmacokinetic parameters of GSK2647544, a selective Lp-PLA2 inhibitor, from a Phase I study in healthy volunteers are presented. It is important to note that GSK2647544 has a different specific target, but it operates within the broader field of lipid signaling modulation.

Table 1: Summary of Pharmacokinetic Parameters

ParameterThis compoundGSK2647544 (100 mg oral dose)
Tmax (median) Not Reported1.4 hours[2]
Cmax (geometric mean) Not Reported354 ng/mL[2]
AUC Proportional to dose[1]Not Reported for single dose, exposure increased dose-proportionally[3]
Half-life (t1/2) 7.3 hours (mean)[1]8 to 16 hours[3]
Volume of Distribution (Vd) Independent of dose[1]Not Reported
Clearance Independent of dose[1]Not Reported

Note: The data for this compound is qualitative as reported in the Phase I study abstract. The data for GSK2647544 is from a single 100 mg oral dose in healthy male subjects.

Experimental Protocols

The following sections detail the methodologies for key experiments in determining the pharmacokinetic profile of a small molecule inhibitor like this compound.

Pharmacokinetic Analysis in Clinical Trials

The determination of the pharmacokinetic profile of this compound in the Phase I trial involved the analysis of plasma samples from patients.

Protocol: High-Performance Liquid Chromatography (HPLC) Assay

A validated high-performance liquid chromatographic (HPLC) assay is a standard method for quantifying drug concentrations in biological matrices.

  • Sample Preparation: Plasma samples obtained from patients at various time points after drug administration are processed. This typically involves protein precipitation to remove interfering proteins, followed by extraction of the drug and an internal standard.

  • Chromatographic Separation: The extracted sample is injected into an HPLC system. The drug and internal standard are separated from other components on a chromatographic column (e.g., a C18 column) using a specific mobile phase (a mixture of solvents).

  • Detection: As the separated components elute from the column, they are detected by a UV detector or a mass spectrometer. The detector response is proportional to the concentration of the analyte.

  • Quantification: A calibration curve is generated using standards of known drug concentrations. The concentration of the drug in the patient samples is then determined by comparing its detector response to the calibration curve.

Preclinical Pharmacokinetic Studies

Preclinical studies in animal models are essential for initial pharmacokinetic characterization.

Protocol: In Vivo Pharmacokinetic Study in Rodents

  • Animal Dosing: The test compound is administered to a cohort of rodents (e.g., mice or rats) via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Blood samples are collected at predetermined time points after dosing from a satellite group of animals.

  • Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.

  • Bioanalysis: Plasma concentrations of the drug are determined using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), which offers high sensitivity and specificity.

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, volume of distribution, and clearance using non-compartmental analysis.

Signaling Pathway and Experimental Workflow Visualizations

Phosphatidic Acid Signaling Pathway

This compound modulates intracellular phosphatidic acid. Phosphatidic acid is a crucial lipid second messenger that can be generated through the hydrolysis of phosphatidylcholine by phospholipase D (PLD). It plays a significant role in cell signaling, particularly in the activation of the mTOR (mammalian target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and survival in cancer.

Phosphatidic_Acid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PC Phosphatidylcholine PA Phosphatidic Acid PC->PA PLD mTORC1 mTORC1 PA->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth _4EBP1->Cell_Growth CT2584 This compound CT2584->PA Modulates

Caption: Phosphatidic Acid Signaling Pathway.

Experimental Workflow for Pharmacokinetic Profiling

The following diagram illustrates a typical workflow for determining the pharmacokinetic profile of a small molecule inhibitor from preclinical studies to clinical trials.

PK_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase Formulation Formulation Development InVivo_PK In Vivo PK Studies (Rodent Models) Formulation->InVivo_PK Dose_Finding Dose Range Finding InVivo_PK->Dose_Finding Tox Toxicology Studies Dose_Finding->Tox Phase1 Phase I Clinical Trial (Safety & PK in Humans) Tox->Phase1 IND Submission Dose_Escalation Dose Escalation & MTD Determination Phase1->Dose_Escalation PK_Sampling Pharmacokinetic Sampling Dose_Escalation->PK_Sampling Bioanalysis Bioanalysis of Clinical Samples (HPLC or LC-MS/MS) PK_Sampling->Bioanalysis PK_Modeling Pharmacokinetic Modeling Bioanalysis->PK_Modeling

Caption: Pharmacokinetic Profiling Workflow.

References

Evaluating CT-2584: A Phosphatidic Acid Modulator in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of CT-2584, an investigational anticancer agent, and its activity across different cancer types based on available clinical data. This compound is a modulator of lipid metabolism and phosphatidic acid, which plays a crucial role in cell signaling pathways implicated in cancer cell proliferation and survival.[1] While the development of this compound has been discontinued, the available data from its clinical evaluation offers insights into the therapeutic potential of targeting phosphatidic acid signaling in oncology.[2]

Clinical Response to this compound

This compound, also known as this compound HMS or Apra™, has been evaluated in Phase I and Phase II clinical trials across a range of solid tumors. Due to the discontinuation of its development, comprehensive comparative data is limited. The following tables summarize the available clinical findings.

Table 1: Phase I Study of this compound in Adult Patients with Solid Tumors
Cancer TypeNumber of Evaluable PatientsBest ResponseCitation
Pleural Mesothelioma1Partial Response[3]
Other Solid Tumors25Stable Disease / Progressive Disease[3]
Specific tumor types within this cohort were not detailed in the primary publication.
Table 2: Phase II Clinical Trial Status of this compound
Cancer TypeTrial StatusReason for Discontinuation (if applicable)Citation
Soft Tissue SarcomaTerminatedNot specified in available records[4]
Hormone-Refractory Prostate CancerTerminatedNot specified in available records[5]

Note: Detailed quantitative results from the terminated Phase II trials in soft tissue sarcoma and prostate cancer are not publicly available.

Mechanism of Action: Targeting Phosphatidic Acid Signaling

This compound exerts its potential antineoplastic effects by inhibiting phospholipid signaling.[1] Phosphatidic acid (PA) is a critical lipid second messenger that is known to activate the mammalian target of rapamycin (mTOR) pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. By modulating PA levels, this compound is believed to disrupt this signaling cascade, leading to the inhibition of tumor cell proliferation.

G Simplified Phosphatidic Acid (PA) Signaling Pathway and this compound Inhibition PC Phosphatidylcholine (PC) PLD Phospholipase D (PLD) PC->PLD Hydrolysis PA Phosphatidic Acid (PA) PLD->PA Generates mTORC1 mTORC1 PA->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes CT2584 This compound CT2584->PA Inhibits Signaling G Phase I Clinical Trial Workflow for this compound Patient Patient with Advanced Solid Tumor DoseEscalation Dose Escalation Cohorts (65-585 mg/m²/day) Patient->DoseEscalation Treatment This compound Infusion (6h daily for 5 days, q3w) DoseEscalation->Treatment Evaluation Evaluation: - Toxicity (MTD) - Pharmacokinetics - Tumor Response (CT scan) Treatment->Evaluation Results Recommended Phase II Dose: 520 mg/m²/day x 5 days Evaluation->Results

References

Comparative Analysis of CT-2584's Effect on Various Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for analyzing the effects of CT-2584 (also known as Apra™), a modulator of intracellular phosphatidic acid, on various cancer cell lines. Due to the limited availability of public preclinical data for this compound, this document serves as a template, outlining the essential experimental data and protocols required for a comprehensive evaluation. We will compare its mechanism of action with that of other relevant anti-cancer agents, specifically Phospholipase D (PLD) and mTOR inhibitors.

Introduction to this compound

This compound is a novel anti-cancer agent that functions by altering the phospholipid composition of tumor cells, thereby impacting critical signaling pathways involved in cell growth and survival. Its primary mechanism of action is the modulation of intracellular phosphatidic acid (PA), a key lipid second messenger. This alteration has been shown to have both direct cytotoxic and potent anti-angiogenic effects, with early clinical trials showing potential in treating solid tumors such as prostate cancer and sarcomas.

Core Mechanism: The Phosphatidic Acid Signaling Pathway

Phosphatidic acid is a crucial signaling lipid that is upregulated in many cancers. It is primarily produced through the hydrolysis of phosphatidylcholine by the enzyme Phospholipase D (PLD). PA then acts as a direct activator of the mammalian target of rapamycin (mTOR), a central regulator of cell growth, proliferation, and survival. By modulating PA levels, this compound is hypothesized to disrupt this pro-survival signaling cascade, leading to cancer cell death.

Phosphatidic_Acid_Signaling_Pathway Figure 1: Simplified Phosphatidic Acid Signaling Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PLD Phospholipase D (PLD) RTK->PLD Activates PC Phosphatidylcholine (PC) PA Phosphatidic Acid (PA) PC->PA Hydrolysis mTORC1 mTORC1 PA->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibits CT2584 This compound CT2584->PA Modulates PLD_Inhibitor PLD Inhibitor PLD_Inhibitor->PLD Inhibits mTOR_Inhibitor mTOR Inhibitor mTOR_Inhibitor->mTORC1 Inhibits

Caption: Simplified Phosphatidic Acid Signaling Pathway.

Data Presentation: Comparative Efficacy

While specific preclinical IC50 data for this compound is not widely available in the public domain, a comprehensive comparative analysis would require populating a table similar to the template below. This table should include IC50 values of this compound alongside other compounds targeting the PA-mTOR pathway across a panel of relevant cancer cell lines.

Cell LineCancer TypeThis compound IC50 (µM)PLD Inhibitor (e.g., FIPI) IC50 (µM)mTOR Inhibitor (e.g., Rapamycin) IC50 (µM)
PC-3 Prostate CancerData Not AvailableInsert DataInsert Data
DU145 Prostate CancerData Not AvailableInsert DataInsert Data
A549 Lung CancerData Not AvailableInsert DataInsert Data
MCF-7 Breast CancerData Not AvailableInsert DataInsert Data
MDA-MB-231 Breast CancerData Not AvailableInsert DataInsert Data
U-87 MG GlioblastomaData Not AvailableInsert DataInsert Data

Note: The IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Experimental Protocols

To generate the data for the comparative table and to further characterize the cellular effects of this compound, the following experimental protocols are recommended.

Experimental Workflow

Experimental_Workflow Figure 2: Experimental Workflow for Compound Evaluation Cell_Culture Cell Line Seeding (e.g., PC-3, A549, etc.) Treatment Treatment with This compound & Comparators Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT Assay) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V Staining) Treatment->Apoptosis_Assay Protein_Analysis Protein Analysis (Western Blot) Treatment->Protein_Analysis Data_Analysis Data Analysis & IC50 Determination Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Protein_Analysis->Data_Analysis

Caption: Workflow for evaluating the in vitro effects of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • This compound and comparator compounds

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Treatment: Prepare serial dilutions of this compound and comparator compounds in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • This compound and comparator compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Western Blot Analysis

Objective: To investigate the effect of this compound on the mTOR signaling pathway.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Protein Extraction: Treat cells with this compound for a specified time, then lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., actin) to determine changes in protein expression and phosphorylation.

Conclusion

This guide provides a comprehensive framework for the comparative analysis of this compound. While direct, publicly available preclinical data on its specific effects on a wide range of cell lines is limited, the provided protocols and background information will enable researchers to conduct a thorough investigation of this compound and its potential as an anti-cancer therapeutic. The key to a meaningful analysis will be the generation of robust, quantitative data on its cytotoxicity and mechanism of action in direct comparison to other agents targeting the well-defined and clinically relevant PA-mTOR signaling pathway.

Investigational Drug CT-2584 Demonstrates Novel Mechanism in Phosphatidic Acid Signaling Pathway, Posing a New Therapeutic Avenue in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 8, 2025 – The investigational drug CT-2584, a modulator of the crucial lipid second messenger phosphatidic acid (PA), is emerging as a potential new therapeutic agent in the fight against solid tumors. Early clinical evaluation has demonstrated a manageable safety profile and signs of anti-tumor activity. A detailed comparison with other investigational drugs targeting the same pathway, primarily phospholipase D (PLD) inhibitors, highlights the distinct approaches being explored to disrupt cancer cell signaling.

This compound, a synthetic xanthine derivative, has completed a Phase I clinical trial in adult patients with solid tumors. The study established a recommended Phase II dose and schedule, with preliminary evidence of efficacy, including a partial response in a patient with pleural mesothelioma.[1] The drug's unique mechanism centers on the modulation of intracellular PA levels, a key regulator of cell growth, survival, and proliferation, largely through the mTOR signaling pathway.

The primary competitors to this compound are investigational inhibitors of phospholipase D (PLD), the enzyme responsible for the primary synthesis of PA from phosphatidylcholine. By targeting PLD, these inhibitors aim to decrease the production of PA, thereby suppressing downstream oncogenic signaling. Prominent among these are FIPI (5-Fluoro-2-indolyl des-chlorohalopemide) and various halopemide analogs, such as VU0359595.

Head-to-Head Comparison of Investigational Drugs

To provide a clear perspective for researchers, scientists, and drug development professionals, the following tables summarize the available quantitative data for this compound and key PLD inhibitors.

Compound Target IC50 (PLD1) IC50 (PLD2) Selectivity Reported Anti-Cancer Activity Clinical Development Stage
This compound Modulator of Phosphatidic AcidNot ApplicableNot ApplicableNot ApplicablePartial response in a pleural mesothelioma patient.[1]Phase II planned.[1]
FIPI PLD1 and PLD2~25 nM[2]~20-25 nM[2][3]Pan-PLD inhibitorReduces migration of breast cancer cells.[4]Preclinical
VU0359595 PLD13.7 nM[4][5]6.4 µM[4][5]>1700-fold for PLD1 over PLD2[4][5]Inhibits proliferation of astroglial cells.[5]Preclinical
Halopemide PLD1 and PLD2220 nM310 nMPan-PLD inhibitorPrecursor for more potent analogs.Preclinical (as PLD inhibitor)

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols employed in the evaluation of these investigational drugs.

In Vitro Cell Proliferation Assay (MTT/WST-8 Assay)

This assay is a cornerstone for assessing the cytotoxic effects of investigational drugs on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Drug Treatment: The following day, cells are treated with a range of concentrations of the investigational drug (e.g., this compound, FIPI) or vehicle control.

  • Incubation: Cells are incubated for a specified period (e.g., 48-72 hours).

  • Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 is added to each well.

  • Colorimetric Measurement: After a further incubation period, the resulting formazan product is solubilized, and the absorbance is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the drug concentration.[6]

Xenograft Tumor Model in Immunocompromised Mice

This in vivo model is critical for evaluating the anti-tumor efficacy of a drug candidate in a living organism.

  • Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Drug Administration: Mice are randomized into treatment and control groups. The investigational drug is administered according to a specific dose and schedule (e.g., daily intraperitoneal injections).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.[7][8]

Phase I Clinical Trial Protocol (Example based on this compound)

The primary objective of a Phase I trial is to determine the safety, tolerability, and recommended Phase II dose of a new drug.

  • Patient Population: Patients with advanced solid tumors who have failed standard therapies.

  • Study Design: Dose-escalation study where cohorts of patients receive increasing doses of the investigational drug.

  • Drug Administration: this compound was administered as a continuous intravenous infusion for 6 hours for 5 consecutive days, every 3 weeks.[1]

  • Safety Monitoring: Patients are closely monitored for adverse events and dose-limiting toxicities (DLTs).

  • Pharmacokinetics: Blood samples are collected to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Efficacy Assessment: Tumor responses are evaluated using imaging criteria (e.g., RECIST).

  • Dose Escalation: The dose is escalated in subsequent cohorts until the maximum tolerated dose (MTD) is identified.[9]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided.

Phosphatidic_Acid_Signaling_Pathway Phosphatidic Acid Signaling in Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_drugs Drug Intervention PC Phosphatidylcholine PLD Phospholipase D (PLD) PC->PLD Hydrolysis PA Phosphatidic Acid (PA) PLD->PA mTORC1 mTORC1 PA->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation CellGrowth Cell Growth & Proliferation S6K->CellGrowth CT2584 This compound (PA Modulator) CT2584->PA Modulation PLD_Inhibitors PLD Inhibitors (e.g., FIPI, VU0359595) PLD_Inhibitors->PLD Inhibition

Caption: Phosphatidic Acid Signaling Pathway and Drug Intervention Points.

Xenograft_Workflow Xenograft Tumor Model Workflow start Inject Human Cancer Cells into Mice tumor_growth Allow Tumors to Establish start->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Administer Investigational Drug (e.g., this compound) randomization->treatment Treatment Group control Administer Vehicle Control randomization->control Control Group measurement Measure Tumor Volume Regularly treatment->measurement control->measurement endpoint Endpoint Reached (e.g., Tumor Size Limit) measurement->endpoint analysis Analyze Tumor Growth Inhibition endpoint->analysis

Caption: Experimental Workflow for a Xenograft Tumor Model Study.

The emergence of this compound and the continued development of potent PLD inhibitors underscore the therapeutic potential of targeting the phosphatidic acid signaling pathway in cancer. Further preclinical and clinical investigations are warranted to fully elucidate the comparative efficacy and safety of these novel investigational agents.

References

Independent Validation of CT-2584: A Comparative Analysis of Phosphatidic Acid Modulation in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of CT-2584, a modulator of intracellular phosphatidic acid, with alternative cancer therapies. Drawing upon published research, this document summarizes key performance data, details relevant experimental methodologies, and visualizes the underlying biological pathways to support independent validation and further investigation.

Targeting a Key Lipid Messenger in Cancer Progression

This compound is a synthetic xanthine derivative that functions as a modulator of intracellular phosphatidic acid (PA).[1] In the landscape of targeted cancer therapy, agents that disrupt critical signaling nodes within tumor cells are of high interest. Phosphatidic acid has emerged as a crucial lipid second messenger that directly influences cell survival and proliferation, primarily through the activation of the mammalian target of rapamycin (mTOR) signaling pathway.[2][3] Elevated levels of phospholipase D (PLD), the primary enzyme responsible for generating PA from phosphatidylcholine, are observed in numerous cancers and are associated with resistance to therapies like rapamycin.[3] By modulating PA levels, this compound represents a strategic approach to re-sensitize cancer cells to apoptosis and inhibit tumor growth.

Quantitative Performance Analysis

While direct comparative clinical trial data for this compound against other specific agents is not yet publicly available, preclinical and clinical studies on compounds targeting the PA-mTOR axis provide a basis for performance evaluation. The following tables summarize key quantitative data from studies on mTOR inhibitors, which share a common downstream target with this compound, and from the initial Phase I clinical trial of this compound.

Table 1: Preclinical Efficacy of mTOR Inhibitors in Cancer Cell Lines

Compound ClassRepresentative Drug(s)Cancer Cell Line(s)Key Findings (IC50 / Effect)Reference
First-Generation mTORC1 Inhibitors (Rapalogs) Rapamycin (Sirolimus), EverolimusPediatric low-grade glioma, Colon cancerLess effective at reducing cell proliferation compared to second-generation inhibitors.[4]
Second-Generation mTORC1/2 Inhibitors Sapanisertib, OSI-027Pediatric low-grade glioma, Colon cancerMore potent inhibition of cell proliferation, particularly in cells with activated PI3K-AKT signaling.[4]
Dual PI3K/mTOR Inhibitors BEZ235Non-small cell lung cancerShowed pro-apoptotic effects in a wider range of cell lineages compared to rapalogs.[2]
Phosphatidic Acid Displacer ICSN3250 (Halitulin analogue)Various cancer cell linesSpecifically induces cytotoxicity in cancer cells with up to 100-fold less sensitivity in non-cancer cells.[5]

Table 2: Clinical Pharmacokinetics and Efficacy of this compound (Phase I Trial)

ParameterValuePatient PopulationNotesReference
Maximum Tolerated Dose (MTD) 520 mg/m²/day for 5 daysAdult patients with solid tumorsDose-limiting toxicities included malaise and lethargy.[1]
Mean Elimination Half-life 7.3 hoursAdult patients with solid tumorsPharmacokinetics appeared to be dose-proportional.[1]
Antitumor Effect 1 partial response (pleural mesothelioma)26 evaluable patients with solid tumorsStudy focused on safety and pharmacokinetics, not primary efficacy.[1]

Signaling Pathway and Experimental Workflows

To visually represent the mechanisms discussed, the following diagrams have been generated using the Graphviz DOT language.

Phosphatidic_Acid_Signaling_Pathway PC Phosphatidylcholine PLD Phospholipase D (PLD) PC->PLD Hydrolysis PA Phosphatidic Acid (PA) PLD->PA mTORC1 mTORC1 PA->mTORC1 Activates mTORC2 mTORC2 PA->mTORC2 Stabilizes Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis Inhibits mTORC2->Proliferation CT2584 This compound CT2584->PA Modulates

Caption: Phosphatidic Acid (PA) signaling pathway in cancer.

In_Vivo_Xenograft_Workflow cluster_preparation Preparation cluster_implantation Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis CellCulture 1. Cancer Cell Culture Harvest 2. Cell Harvesting & Counting CellCulture->Harvest Resuspend 3. Resuspend in Matrigel Harvest->Resuspend Implantation 4. Subcutaneous Injection into Immunocompromised Mice Resuspend->Implantation TumorGrowth 5. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 6. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 7. Drug Administration (e.g., this compound vs. Vehicle) Randomization->Treatment Measurement 8. Tumor Volume Measurement Treatment->Measurement Endpoint 9. Endpoint Analysis (e.g., Tumor Weight, IHC) Measurement->Endpoint

Caption: Experimental workflow for an in vivo xenograft model.

Experimental Protocols

To facilitate the independent validation of findings related to phosphatidic acid modulators, detailed methodologies for key experiments are provided below.

In Vitro Cell Viability Assay

This protocol is designed to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

1. Cell Culture:

  • Culture cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

2. Cell Seeding:

  • Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plates for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

  • Incubate for a specified period (e.g., 48 or 72 hours).

4. Viability Assessment (Using CellTiter-Glo® Luminescent Cell Viability Assay):

  • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active (viable) cells.

5. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

In Vivo Xenograft Model

This protocol outlines the procedure for establishing and utilizing a tumor xenograft model in mice to evaluate the in vivo efficacy of an anti-cancer agent.

1. Cell Preparation:

  • Culture the desired cancer cell line to 70-80% confluency.

  • Harvest the cells and wash them with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10⁷ cells/mL. Keep the cell suspension on ice.

2. Animal Model:

  • Use 6-8 week old female athymic nude mice (or other appropriate immunocompromised strain).

  • Allow the mice to acclimatize for at least one week before the start of the experiment.

3. Tumor Implantation:

  • Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse using a 27-gauge needle.

4. Tumor Growth Monitoring:

  • Monitor the mice for tumor formation.

  • Once tumors are palpable, measure the tumor dimensions (length and width) with digital calipers every 2-3 days.

  • Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

5. Treatment:

  • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Prepare the test compound (e.g., this compound) in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection).

  • Administer the compound or vehicle control to the respective groups according to the predetermined dosing schedule and duration.

6. Efficacy Evaluation:

  • Continue to monitor tumor volume and body weight throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Measure the final tumor weight.

7. Data Analysis:

  • Compare the mean tumor volumes and weights between the treatment and control groups.

  • Analyze the data for statistical significance using appropriate statistical tests (e.g., t-test or ANOVA).

  • Optional: Perform further analysis on the excised tumors, such as immunohistochemistry (IHC) for proliferation and apoptosis markers.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Research Chemical CT-2584

Author: BenchChem Technical Support Team. Date: December 2025

The following document provides comprehensive guidance on the proper disposal procedures for the hypothetical research chemical CT-2584. This information is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. Researchers, scientists, and drug development professionals should adhere to these protocols in conjunction with their institution's specific safety guidelines and the material's Safety Data Sheet (SDS).

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are the first line of defense against accidental exposure during the handling and disposal of this compound. The following table summarizes the required PPE.

CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure to check for any signs of degradation or puncture before use.
Eye Protection Safety glasses or gogglesMust be worn at all times in the laboratory. Use of a face shield is recommended when handling large quantities or if there is a splash hazard.
Body Protection Laboratory coatA flame-resistant lab coat should be worn and properly fastened.
Respiratory Protection Fume hood or respiratorAll handling of this compound that may generate aerosols or vapors should be conducted in a certified chemical fume hood. If a fume hood is not available, a respirator with appropriate cartridges may be required.

Disposal Workflow

The proper disposal of this compound is a multi-step process that must be followed to ensure regulatory compliance and safety. The workflow begins with the identification of the waste and ends with its final disposal by a certified hazardous waste contractor.

cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Disposal Request & Pickup A Characterize this compound waste: - Solid or liquid? - Contaminated with other agents? B Segregate from other chemical waste streams. A->B C Select a compatible, leak-proof hazardous waste container. B->C D Affix a hazardous waste label to the container. C->D E Record all constituents and approximate percentages on the label. D->E F Store the container in a designated satellite accumulation area. E->F G Ensure the storage area is secure and has secondary containment. F->G H Submit a hazardous waste pickup request to the institution's Environmental Health & Safety (EHS) office. G->H I EHS schedules pickup by a certified hazardous waste contractor. H->I

This compound Disposal Workflow

Step-by-Step Disposal Protocol

1. Waste Characterization and Segregation:

  • Determine the physical state of the this compound waste (solid or liquid).

  • Identify any other chemicals or materials that have contaminated the this compound waste.

  • Segregate this compound waste from all other waste streams to prevent unintended chemical reactions.

2. Containerization:

  • Select a waste container that is chemically compatible with this compound and any other components in the waste mixture. The container must be in good condition, with no leaks or cracks.

  • Never fill a waste container to more than 90% of its capacity to allow for expansion and prevent spills.

3. Labeling:

  • Attach a completed hazardous waste label to the container before adding any waste.

  • The label must include the full chemical name "this compound" and the names of all other components. Do not use abbreviations or chemical formulas.

  • Indicate the approximate percentage of each component.

  • Clearly mark the hazards associated with the waste (e.g., flammable, corrosive, toxic).

4. Accumulation and Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • This area must be under the control of the laboratory personnel and at or near the point of generation.

  • Ensure the storage area has secondary containment to capture any potential leaks.

5. Disposal:

  • Once the container is full or you are finished generating this waste stream, submit a request for disposal to your institution's Environmental Health and Safety (EHS) department.

  • Do not dispose of this compound down the drain or in the regular trash.[1] Improper disposal can lead to environmental contamination and regulatory violations.

  • Disposal must be handled by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[2][3]

Emergency Procedures:

  • Spills: In the event of a spill, evacuate the immediate area and alert your supervisor and EHS. Do not attempt to clean up a large spill without proper training and equipment. For small spills, use an appropriate absorbent material, and dispose of the cleanup materials as hazardous waste.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[4]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][5]

    • Inhalation: Move the affected person to fresh air.[5][6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4][5]

  • In all cases of exposure, seek immediate medical attention and provide the medical team with the Safety Data Sheet for this compound.[4][5]

References

Navigating the Safe Handling of CT-2584: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the cytotoxic agent CT-2584, ensuring a thorough understanding of safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. This compound, identified as 1-(11-dodecylamino-10-hydroxyundecyl)-3,7-dimethylxanthine-hydrogen methanesulphonate, is a modulator of intracellular phosphatidic acid investigated for its potential in treating solid tumors.[1]

Essential Safety and Handling Data

Adherence to stringent safety measures is critical when handling this compound. The following table summarizes the key quantitative data for the safe use of this compound.

ParameterValueSource
CAS Number 166981-13-1 (free base)AG Scientific
Molecular Formula C30H55N5O3 • CH3SO3HAG Scientific
Molecular Weight 629.9 g/mol AG Scientific
Solubility DMSOAG Scientific
Storage Temperature -20°CAG Scientific

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protective equipment is mandatory to minimize exposure risk. The following PPE should be worn at all times when handling this compound.

1. Eye and Face Protection:

  • Wear chemical safety goggles that meet NIOSH (National Institute for Occupational Safety and Health) or EN 166 (European Standard) requirements.

  • In situations with a higher risk of splashing, a full-face shield should be used in conjunction with safety goggles.

2. Skin Protection:

  • Gloves: Use nitrile rubber gloves with a minimum thickness of 0.11 mm. Inspect gloves for any signs of degradation or puncture before use. Change gloves frequently and immediately if contaminated.

  • Lab Coat: A knee-length lab coat with long sleeves is required. Ensure the coat is fully buttoned.

  • Additional Protection: For procedures with a high risk of splashes or spills, consider using a chemically resistant apron or coveralls.

3. Respiratory Protection:

  • Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate organic vapor cartridge and particulate filter is required.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don appropriate PPE prep_fume_hood Verify fume hood certification and function prep_ppe->prep_fume_hood prep_materials Gather all necessary materials and reagents prep_fume_hood->prep_materials handle_weigh Weigh this compound in fume hood prep_materials->handle_weigh Proceed to handling prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handle_dissolve Dissolve in DMSO handle_weigh->handle_dissolve handle_aliquot Prepare aliquots as needed handle_dissolve->handle_aliquot handle_label Clearly label all containers handle_aliquot->handle_label post_decontaminate Decontaminate work surfaces handle_label->post_decontaminate Proceed to post-handling post_dispose Dispose of waste in designated containers post_decontaminate->post_dispose post_remove_ppe Remove PPE in correct order post_dispose->post_remove_ppe post_wash Wash hands thoroughly post_remove_ppe->post_wash

Caption: Workflow for the safe laboratory handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and contaminated gloves, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

2. Disposal Procedure:

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.

  • Follow all local, state, and federal regulations for the disposal of cytotoxic and hazardous chemical waste.

  • Ensure that waste containers are properly sealed and stored in a designated secondary containment area while awaiting pickup by EHS.

By adhering to these safety protocols and operational plans, laboratory professionals can mitigate the risks associated with handling this compound and maintain a safe and compliant research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CT-2584
Reactant of Route 2
Reactant of Route 2
CT-2584

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.